ONO-8430506
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H28FN3O3 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
4-[2-[8-[(4-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34) |
InChI 键 |
SGSFONPFVRRJLS-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
ONO-8430506: A Technical Overview of its Mechanism of Action as a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8430506 is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of autotaxin (ATX).[1][2][3][4][5] Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of the bioactive lipid mediator lysophosphatidic acid (LPA).[1][4][5][6][7] By inhibiting ATX, this compound effectively reduces the levels of LPA in plasma, thereby modulating the diverse signaling pathways regulated by LPA that are implicated in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1][4] Preclinical studies have demonstrated the potential of this compound in oncology, particularly in enhancing the therapeutic effects of chemotherapy agents like paclitaxel (B517696) in breast cancer models.[1][2][3][5][6] This document provides a detailed examination of the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for this compound.
Core Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of autotaxin (ATX/ENPP2).[1][2][3] ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][4][5][6][7] LPA, in turn, acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), which triggers a cascade of downstream cellular responses. These responses include cell proliferation, migration, survival, and morphological changes, all of which are critical in the context of cancer metastasis and tumor microenvironment modulation.[4][5][6][7]
This compound competitively binds to ATX, preventing it from converting LPC to LPA. This leads to a significant reduction in plasma LPA levels, thereby attenuating the pro-tumorigenic signaling mediated by the ATX-LPA axis.[4] This targeted inhibition makes this compound a promising therapeutic agent for cancers and other diseases where the ATX-LPA pathway is dysregulated.[8]
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against ATX from various species in a range of in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Target | Substrate | IC50 (nM) | Reference |
| Recombinant Human ATX/ENPP2 | Recombinant Human ATX | FS-3 (fluorescent) | 5.1 | [2] |
| Recombinant Human ATX/ENPP2 | Recombinant Human ATX | 16:0-LPC (natural) | 4.5 | [2] |
| Human Plasma LysoPLD Activity | Plasma-derived ATX | Endogenous LPC | ~10 | [2] |
| Mouse Plasma LysoPLD Activity | Plasma-derived ATX | Endogenous LPC | IC90: 100 | [2][3] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in several preclinical species, demonstrating good oral bioavailability and low plasma clearance.
| Species | Administration | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) | CL (mL/min/kg) | Vd (mL/kg) | Reference |
| Rat | Oral | 1 | 51.6 | 261 | 3.4 | 8.2 | 1474 | [2] |
| Dog | Oral | 1 | 71.1 | 1670 | 8.9 | 4.7 | 1863 | [2] |
| Monkey | Oral | 1 | 30.8 | 63 | 7.9 | 5.8 | 2275 | [2] |
Experimental Protocols
In Vitro ATX/ENPP2 Enzyme Inhibition Assay (Fluorescent Substrate)
This protocol describes a method to determine the in vitro potency of this compound against recombinant human ATX using a synthetic fluorescent substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Dilute recombinant human ATX/ENPP2 to the working concentration in assay buffer.
-
Prepare the fluorescent substrate FS-3 in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution to the wells of a 96-well microplate. Include controls for 100% activity (vehicle only) and 0% activity (no enzyme).
-
Add the diluted ATX/ENPP2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FS-3 substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Tumor Growth Inhibition Study in a Breast Cancer Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in combination with paclitaxel in a murine xenograft model of breast cancer.
Methodology:
-
Cell Culture and Implantation:
-
Culture a suitable human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Implant the cells subcutaneously into the flank of immunocompromised mice.
-
-
Animal Grouping and Dosing:
-
Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound in combination with paclitaxel
-
-
Administer this compound orally (p.o.) daily at the desired dose (e.g., 30 or 100 mg/kg).[2][3]
-
Administer paclitaxel via an appropriate route (e.g., intraperitoneal, i.p.) at a specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of any anti-tumor effects.
-
Conclusion
This compound is a potent and selective inhibitor of autotaxin, a critical enzyme in the production of the signaling lipid LPA. Its mechanism of action, centered on the disruption of the ATX-LPA axis, has been well-characterized through in vitro and in vivo studies. The quantitative data on its inhibitory potency and its favorable pharmacokinetic profile underscore its potential as a therapeutic agent. Preclinical evidence, particularly its ability to enhance the efficacy of standard chemotherapy in breast cancer models, provides a strong rationale for its continued investigation in clinical settings for oncology and other diseases driven by dysregulated LPA signaling.
References
- 1. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. ONO 8430506 | inhibitor/agonist | CAS 1354805-08-5 | Buy ONO 8430506 from Supplier InvivoChem [invivochem.com]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - this compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 8. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of Autotaxin (ENPP2): A Technical Guide for Researchers
Abstract
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with essential lysophospholipase D (lysoPLD) activity. It plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is integral to a wide array of physiological processes, including embryonic development, wound healing, and immune regulation. Dysregulation of this axis has been implicated in the pathogenesis of numerous diseases, most notably cancer, fibrosis, and chronic inflammation. This technical guide provides an in-depth overview of the core biological functions of autotaxin, focusing on its enzymatic activity, signaling pathways, and involvement in disease. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ATX as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate further research in this field.
Introduction to Autotaxin (ENPP2)
Autotaxin is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[1] Initially identified as a tumor cell motility-stimulating factor, its primary biological function is now understood to be the production of LPA in the extracellular environment.[1] ATX is widely expressed in various tissues and is found in most biological fluids, including blood, cerebrospinal fluid, and saliva.[2] The protein structure of ATX consists of a signal peptide, two N-terminal somatomedin B-like (SMB) domains, a central phosphodiesterase (PDE) catalytic domain, and a C-terminal nuclease-like domain.[2] The catalytic activity resides within the PDE domain, which is also responsible for binding its primary substrate, LPC.
The product of ATX's enzymatic activity, LPA, is a potent signaling molecule that exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[3] The activation of these receptors initiates a cascade of downstream signaling events that regulate a diverse range of cellular responses, including proliferation, survival, migration, and differentiation.
Enzymatic Function and Kinetics
The principal enzymatic function of autotaxin is its lysophospholipase D activity, which hydrolyzes the choline (B1196258) headgroup from LPC to produce LPA. This reaction is the primary source of extracellular LPA. The kinetic parameters of this enzymatic reaction have been characterized, providing insights into its efficiency and substrate specificity.
Table 1: Enzyme Kinetic Parameters of Autotaxin (ENPP2)
| Parameter | Substrate | Value | Species | Conditions | Reference |
| Km | 16:0-LPC | 0.5 mM | Human | pH 8.5 | |
| Km | pNP-TMP | 5.5 mM | Human | pH 8.5 | |
| Ki | FTY720-P | 0.2 µM | - | Bis-pNPP as substrate | |
| Ki | Compound 17 | 0.7 µM | - | FS-3 as substrate | |
| Ki | Compound 22 | 24 ± 4 nM | - | - | |
| Ki | Compound 23 | 9 ± 1 nM | - | - |
The ATX-LPA Signaling Axis
The biological effects of autotaxin are predominantly mediated by the interaction of its product, LPA, with its cognate receptors. The LPA receptors couple to various heterotrimeric G proteins, leading to the activation of distinct downstream signaling pathways. The specificity of the cellular response to LPA is determined by the expression pattern of LPA receptors on the cell surface and the specific G proteins to which they couple.
LPA Receptors and G-Protein Coupling
The six identified LPA receptors exhibit differential coupling to the four main families of Gα proteins (Gαs, Gαi/o, Gαq/11, and Gα12/13), which dictates the subsequent intracellular signaling cascades.
Table 2: LPA Receptor G-Protein Coupling Specificity
| LPA Receptor | Coupled Gα Proteins | Primary Downstream Effectors | Reference |
| LPA1 | Gαi/o, Gαq/11, Gα12/13 | PLC, PI3K/Akt, Rho, MAPK | |
| LPA2 | Gαi/o, Gαq/11, Gα12/13 | PLC, PI3K/Akt, Rho, Ras, MAPK | |
| LPA3 | Gαi/o, Gαq/11 | PLC, MAPK | |
| LPA4 | Gαs, Gαi/o, Gαq/11, Gα12/13 | Adenylyl Cyclase, Rho, PLC | |
| LPA5 | Gαq/11, Gα12/13 | PLC, Rho | |
| LPA6 | Gα12/13 | Rho |
Visualizing the ATX-LPA Signaling Pathway
The intricate network of interactions within the ATX-LPA signaling axis can be visualized using a signaling pathway diagram.
Caption: The ATX-LPA signaling pathway.
Role of Autotaxin in Disease
The dysregulation of the ATX-LPA signaling axis is a key contributor to the pathophysiology of several diseases. Elevated levels of ATX and/or LPA have been observed in cancer, fibrosis, and inflammatory conditions, making this pathway an attractive target for therapeutic intervention.
Cancer
In numerous cancers, including breast, ovarian, and liver cancer, increased expression of autotaxin is associated with tumor progression, metastasis, and chemoresistance. ATX secreted by tumor cells or stromal cells in the tumor microenvironment generates LPA, which in turn stimulates cancer cell proliferation, survival, and invasion.
Table 3: Autotaxin Expression in Cancer
| Cancer Type | Observation | Fold Change/Level | Reference |
| Breast Cancer | Serum ATX levels significantly higher in patients vs. healthy controls. | 291.32 ± 38.02 ng/ml vs 254.04 ± 21.03 ng/ml | |
| Ovarian Cancer | ATX levels are two-fold higher in ovarian cancer tissue than in normal tissue. | >2-fold | |
| Hepatocellular Carcinoma | Serum ATX and plasma LPA levels are significantly higher in HCC patients. | - | |
| Non-small cell lung cancer | ATX expression is increased. | - |
Fibrosis
The ATX-LPA axis plays a crucial role in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis. In fibrotic tissues, elevated ATX levels lead to increased LPA production, which promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix.
Table 4: Autotaxin Levels in Fibrotic Diseases
| Disease | Sample Type | Observation | Level | Reference |
| Fibrosing Interstitial Lung Disease | Serum | Significantly higher ATX levels in patients vs. healthy controls. | >0.721 mg·L-1 associated with worse outcome in males. | |
| Non-alcoholic fatty liver disease | Serum | Significantly higher ATX levels in NAFLD patients. | 0.86 mg/L vs 0.76 mg/L in controls. | |
| Chronic Hepatitis C | Serum | ATX concentration increases with liver fibrosis stage. | Cutoff for ≥F2: 1.1 mg/L (male), 1.7 mg/L (female). | |
| Acute Respiratory Distress Syndrome | Serum | Markedly higher in non-survivors. | 44.79 ± 13.38 ng/mL vs. 35.09 ± 13.89 ng/mL in survivors. |
Inflammation
Autotaxin and LPA are also implicated in chronic inflammatory diseases. They can modulate the function of various immune cells and promote the production of pro-inflammatory cytokines and chemokines, thereby contributing to the inflammatory process.
Autotaxin Inhibitors
The critical role of the ATX-LPA axis in various pathologies has spurred the development of small molecule inhibitors targeting autotaxin's enzymatic activity. These inhibitors are being investigated as potential therapeutics for cancer, fibrosis, and inflammatory diseases.
Table 5: Potency of Selected Autotaxin Inhibitors
| Inhibitor | Type | IC50 | Substrate | Reference |
| S32826 | Lipid-like | 5.6 nM | LPC | |
| BrP-LPA | Lipid-like | 0.7–1.6 µM | LPC | |
| Compound 6 | Lipid-like | 220 nM | LPC | |
| NSC48300 (Compound 12) | Small Molecule | Ki = 240 nM | - | |
| HA155 (Compound 20) | Small Molecule | 5.7 nM | LPC | |
| Compound 43 | Small Molecule | 43.6 nM | LPC | |
| PAT-078 | Small Molecule | 472 nM | LPC | |
| PAT-494 | Small Molecule | 20 nM | LPC | |
| PAT-347 | Small Molecule | 0.3 nM | LPC | |
| ATX-1d | Small Molecule | 1.8 ± 0.3 µM | - | - |
Key Experimental Protocols
The study of autotaxin's biological functions relies on a variety of specialized experimental assays. This section provides detailed methodologies for some of the key experiments.
Autotaxin Activity Assay (TOOS Method)
This colorimetric assay measures the choline released from the hydrolysis of LPC by autotaxin.
Materials:
-
10x LysoPLD buffer (1 M Tris-HCl pH 9.0, 5 M NaCl, 50 mM MgCl2, 50 mM CaCl2, 600 µM CoCl2)
-
Lysophosphatidylcholine (LPC)
-
Plasma or other biological samples
-
Color mix (0.5 mM 4-AAP, 7.95 U/ml HRP, 0.3 mM TOOS, 2 U/ml choline oxidase in 5 mM MgCl2/ 50 mM Tris-HCl pH 8.0)
-
96-well plate
-
Plate reader capable of measuring absorbance at 555 nm
Procedure:
-
Prepare 1x LysoPLD buffer containing 1 mM LPC and pre-incubate at 37°C for 30 minutes.
-
Dilute plasma samples 100-fold.
-
In a 96-well plate, incubate the diluted plasma samples with the 1x LysoPLD buffer at a final volume of 100 µl. Incubate at 37°C for 4 hours.
-
Prepare the color mix and add 100 µl to each well.
-
Measure the absorbance at 555 nm every 5 minutes for 20 minutes.
-
Calculate ATX activity based on the rate of change in absorbance.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the chemotactic response of cells towards a gradient of a chemoattractant, such as LPA produced by autotaxin.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cell culture medium (serum-free for starvation)
-
Chemoattractant (e.g., LPA or conditioned medium containing ATX)
-
Cells of interest
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or Diff-Quick)
-
Microscope
Procedure:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free medium for 18-24 hours.
-
Trypsinize and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 105 cells/100 µL).
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative.
-
Stain the fixed cells.
-
Count the number of migrated cells in several fields of view using a microscope.
Experimental Workflow for Studying Autotaxin in a Disease Model
A typical workflow for investigating the role of autotaxin in a preclinical disease model involves several key steps, from model induction to data analysis.
Caption: A typical experimental workflow.
Conclusion
Autotaxin (ENPP2) is a critical enzyme that orchestrates a wide range of biological processes through its production of the signaling lipid LPA. The ATX-LPA axis is a key player in both normal physiology and the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammation. The development of potent and specific inhibitors of autotaxin holds significant promise for the treatment of these conditions. This technical guide provides a comprehensive resource for researchers, summarizing the current understanding of autotaxin's biological functions, providing quantitative data for reference, and detailing key experimental methodologies to facilitate further investigation into this important therapeutic target. A deeper understanding of the intricacies of the ATX-LPA signaling network will undoubtedly pave the way for novel and effective therapeutic strategies.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
The Role of Lysophosphatidic Acid Receptors in Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a critical signaling molecule in the tumor microenvironment, playing a pivotal role in breast cancer progression. Its effects are mediated through a family of G protein-coupled receptors known as lysophosphatidic acid receptors (LPARs). The expression and activity of these receptors are frequently dysregulated in breast cancer, contributing to enhanced cell proliferation, survival, migration, and invasion, ultimately leading to metastasis. This in-depth technical guide provides a comprehensive overview of the current understanding of LPARs in breast cancer. It details the expression patterns of different LPAR subtypes in various breast cancer contexts, delineates the intricate signaling pathways they activate, and presents a compilation of key experimental protocols for their study. Furthermore, this guide summarizes quantitative data on LPAR expression and function, and discusses the therapeutic potential of targeting these receptors for the treatment of breast cancer. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of LPA signaling in breast cancer and to develop novel therapeutic strategies.
Introduction to Lysophosphatidic Acid Receptors (LPARs)
Lysophosphatidic acid (LPA) is a simple glycerophospholipid that acts as an extracellular signaling molecule, eliciting a wide range of cellular responses, including proliferation, migration, and survival.[1] The biological functions of LPA are mediated by at least six cognate G protein-coupled receptors, designated LPAR1 through LPAR6.[2] These receptors are encoded by distinct genes and are coupled to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, thereby activating a complex network of downstream signaling cascades.[3][4]
The LPAR family is structurally and functionally diverse. LPAR1, LPAR2, and LPAR3 belong to the endothelial differentiation gene (EDG) family of receptors, while LPAR4, LPAR5, and LPAR6 are more closely related to the purinergic P2Y receptors.[3] This diversity in receptor subtypes and their downstream signaling pathways allows for the pleiotropic effects of LPA on cellular behavior. In the context of cancer, particularly breast cancer, the aberrant expression and activation of LPARs have been strongly implicated in tumorigenesis and metastatic progression.[5]
LPAR Expression in Breast Cancer
The expression profile of LPARs is highly heterogeneous in breast cancer, varying with tumor subtype, grade, and stage. This differential expression has significant prognostic and therapeutic implications.
LPAR Expression in Breast Cancer Subtypes
Studies utilizing large patient cohorts, such as The Cancer Genome Atlas (TCGA), have revealed distinct LPAR expression patterns across different breast cancer subtypes.[6]
-
LPAR1 and LPAR6: Expression of these receptors is generally highest in estrogen receptor-positive (ER+) and HER2-negative (HER2-) breast cancers and lowest in triple-negative breast cancer (TNBC).[6] Higher expression of LPAR1 and LPAR6 is often associated with a less aggressive phenotype and better prognosis.[6]
-
LPAR2 and LPAR3: In contrast, LPAR2 and LPAR3 expression is typically elevated in TNBC and is correlated with higher tumor grade and a more aggressive clinical course.[6][7] Overexpression of LPAR3, in particular, has been linked to lymph node metastasis in TNBC.[7][8]
-
LPAR4 and LPAR5: The expression patterns of LPAR4 and LPAR5 are less consistent across different studies and breast cancer subtypes.[6]
Quantitative Data on LPAR Expression
The following tables summarize the quantitative data on LPAR mRNA and protein expression in breast cancer.
Table 1: Relative mRNA Expression of LPARs in Breast Cancer Tissues Compared to Normal Breast Tissue
| Receptor | Relative mRNA Expression (Carcinoma vs. Normal) | Reference |
| LPAR2 | Higher (0.17 ± 0.070 vs. 0.13 ± 0.072) | [7] |
| LPAR3 | Higher (0.05 ± 0.023 vs. 0.02 ± 0.002) | [7] |
Table 2: LPAR Expression in Different Breast Cancer Cell Lines
| Cell Line | Receptor(s) with Notable Expression | Reference |
| MDA-MB-231 (TNBC) | High LPAR1, LPAR2; Low LPAR3 | [2] |
| MDA-MB-435 (Melanoma, previously misidentified as breast cancer) | High β-arrestin | [9] |
| MCF-10A (Non-tumorigenic) | Lower β-arrestin compared to cancer cell lines | [9] |
| MDA-MB-468 (TNBC) | Dominantly LPAR2 | [10] |
| 4T1 (Murine Mammary Carcinoma) | LPAR1, LPAR2, LPAR3 | [11] |
Table 3: Inhibitory Constants (Ki) of LPAR Antagonists
| Antagonist | Target Receptor(s) | Ki (μM) | Reference |
| Ki16425 | LPAR1 | 0.34 | [9] |
| LPAR2 | 6.5 | [9] | |
| LPAR3 | 0.93 | [9] |
LPAR Signaling Pathways in Breast Cancer
LPAR activation in breast cancer cells triggers a cascade of intracellular signaling events that drive key aspects of cancer progression, including proliferation, migration, and invasion.
Signaling Pathways in Cell Proliferation
LPARs, particularly LPAR1-3, are known to stimulate proliferative pathways. Upon LPA binding, these receptors activate G proteins that lead to the activation of downstream effectors such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central regulators of cell growth and survival.[1]
LPAR-mediated signaling pathways in breast cancer cell proliferation.
Signaling Pathways in Cell Migration and Invasion
LPAR-mediated cell migration and invasion are crucial for metastasis. LPAR1, in particular, plays a significant role in these processes.[12] Activation of LPAR1 often leads to the activation of the Rho/ROCK pathway, which regulates cytoskeletal rearrangements and the formation of stress fibers, essential for cell motility.[11] Furthermore, LPAR signaling can involve β-arrestin and the small GTPase Ral, contributing to the invasive phenotype of breast cancer cells.[9]
References
- 1. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lysophosphatidic Acid Receptor Signaling in the Human Breast Cancer Tumor Microenvironment Elicits Receptor-Dependent Effects on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of LPA receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Receptor Signaling in the Human Breast Cancer Tumor Microenvironment Elicits Receptor-Dependent Effects on Tumor Progression [mdpi.com]
- 7. Aberrant expression and potential therapeutic target of lysophosphatidic acid receptor 3 in triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aberrant expression and potential therapeutic target of lysophosphatidic acid receptor 3 in triple-negative breast cancers | springermedicine.com [springermedicine.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lysophosphatidic acid enhances breast cancer cells-mediated osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPA1-Induced Migration Requires Nonmuscle Myosin II Light Chain Phosphorylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPA(1) -induced migration requires nonmuscle myosin II light chain phosphorylation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8430506: A Technical Guide to Investigating Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme responsible for the majority of extracellular lysophosphatidic acid (LPA) production. The ATX-LPA signaling axis is a critical pathway implicated in a myriad of physiological and pathological processes, including cancer progression. Aberrant signaling through this pathway has been shown to promote cancer cell proliferation, survival, migration, and invasion, making ATX a compelling therapeutic target in oncology.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for investigating its effects on cancer cell migration.
Core Mechanism of Action
This compound exerts its anti-migratory effects by directly inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA. LPA, a bioactive lipid mediator, then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells, activating downstream signaling cascades that promote cell motility and invasion.[4][5] By blocking ATX, this compound effectively reduces the production of LPA, thereby attenuating the pro-migratory signals.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Substrate | IC50 Value | Species | Reference |
| Autotaxin (ATX/ENPP2) | Fluorescent Substrate (FS-3) | 5.1 nM | Human (recombinant) | [1] |
| Autotaxin (ATX/ENPP2) | Natural Substrate (16:0-LPC) | 4.5 nM | Human (recombinant) | [1] |
| LPA Formation | Endogenous Substrates | ~10 nM | Various (recombinant & plasma-derived) | [1] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Orthotopic Mouse Model of Breast Cancer
| Treatment Group | Dosage and Administration | Effect on Primary Tumor Growth | Effect on Lung Metastasis | Reference |
| This compound | 10 mg/kg/day (gavage) for 21 days | Slowed initial tumor growth | Decreased by ~60% | [1] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Cmax (ng/mL) at 1 mg/kg p.o. | Terminal Elimination Half-life (h) at 0.3 mg/kg i.v. | Reference |
| Rat | 51.6 | 261 | 3.4 | [1] |
| Dog | 71.1 | 1670 | 8.9 | [1] |
| Monkey | 30.8 | 63 | 7.9 | [1] |
Experimental Protocols
While specific in vitro cell migration and invasion assay protocols for this compound have not been detailed in publicly available literature, the following are standard and widely accepted methodologies for evaluating the effects of ATX inhibitors on cancer cell motility.
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
Cancer cell line of interest cultured to confluence in 6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with and without serum
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phase-contrast microscope with a camera
Procedure:
-
Seed cancer cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) until the scratch in the control group is nearly closed.
-
Quantify the rate of wound closure by measuring the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay evaluates the chemotactic response of cancer cells to a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber (the Transwell insert) along with various concentrations of this compound or a vehicle control.
-
Incubate the plate for a duration appropriate for the cell type (typically 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with a crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Protocol 3: In Vivo Metastasis Study
The following is a summary of the in vivo protocol used to evaluate the effect of this compound on breast cancer metastasis.
Animal Model:
-
Syngeneic orthotopic mouse model of breast cancer (e.g., BALB/c mice injected with 4T1 murine breast cancer cells into the mammary fat pad).
Treatment:
-
This compound administered at a dose of 10 mg/kg/day via oral gavage.
-
Treatment duration: 21 days.
Endpoint Analysis:
-
Primary tumor size is measured regularly.
-
At the end of the study, lungs are harvested, and the number of metastatic nodules is counted.
Conclusion
This compound is a potent inhibitor of the autotaxin-LPA signaling axis with demonstrated efficacy in reducing cancer cell migration and metastasis in preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-cancer properties of this compound and other ATX inhibitors. The provided quantitative data underscores the potential of this compound as a therapeutic agent for cancers driven by aberrant ATX-LPA signaling. Further investigation into its effects on various cancer types and in combination with other anti-cancer agents is warranted.
References
- 1. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
Methodological & Application
Application Notes and Protocols for ONO-8430506 In Vivo Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[3][4][5][6][7][8] The ATX-LPA signaling axis is implicated in the progression of various diseases, including cancer.[9] this compound competitively inhibits the lysophospholipase D (LysoPLD) activity of ATX, thereby reducing LPA production and mitigating its downstream effects.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in murine models of breast cancer.
Mechanism of Action: The ATX-LPA Signaling Pathway
Autotaxin (ATX) catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA) in the extracellular space.[3][4][5][6][7][8] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of target cells.[3] This binding activates various downstream signaling cascades, including the Ras/Raf, PI3K/Akt, and RhoA pathways, which in turn promote cellular responses such as proliferation, survival, and migration.[10] In the context of cancer, elevated ATX activity and LPA levels in the tumor microenvironment can contribute to tumor growth, metastasis, and resistance to therapy.[3][11] this compound acts as a competitive inhibitor of ATX, blocking the production of LPA and thereby attenuating the pro-tumorigenic signaling cascade.[11]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Surgically-Induced Multi-organ Metastasis in an Orthotopic Syngeneic Imageable Model of 4T1 Murine Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - this compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
Application Notes and Protocols for ONO-8430506 Combination Therapy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for investigating the combination therapy of ONO-8430506, a potent autotaxin (ATX) inhibitor, and paclitaxel (B517696), a standard chemotherapeutic agent. The provided protocols are intended to serve as a detailed guide for reproducing and building upon the existing research in a preclinical setting, particularly in the context of breast cancer.
Introduction
This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme with lysophospholipase D activity that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, where it promotes cell proliferation, survival, and migration.[4][5] Paclitaxel is a microtubule-stabilizing agent widely used in the treatment of various cancers, including breast cancer.[6] Preclinical studies have demonstrated that the combination of this compound and paclitaxel results in enhanced antitumor efficacy, suggesting a synergistic interaction that could overcome resistance to chemotherapy.[2][4]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ATX, thereby reducing the production of the pro-tumorigenic signaling molecule LPA.[1][2] Paclitaxel's primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6] The combination of these two agents targets both the tumor microenvironment (via ATX inhibition) and the cancer cells directly (via microtubule disruption), leading to a more potent antitumor response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Substrate | IC50 (nM) | Species |
| Recombinant ATX/ENPP2 | FS-3 (fluorescent) | 5.1 | Human |
| Recombinant ATX/ENPP2 | 16:0-LPC (natural) | 4.5 | Human |
| Plasma-derived ATX/ENPP2 | - | ~10 | Various |
Data sourced from MedChemExpress.[2]
Table 2: In Vivo Efficacy of this compound Monotherapy in a Syngeneic Orthotopic Mouse Model of Breast Cancer
| Treatment Group | Dosage | Effect on Primary Tumor Growth | Effect on Lung Metastasis |
| This compound | 10 mg/kg/day (oral gavage) for 21 days | Initial slowing of tumor growth | ~60% decrease in metastatic nodules |
Data sourced from MedChemExpress.[2]
Table 3: In Vivo Efficacy of this compound and Paclitaxel Combination Therapy in a Breast Cancer Model
| Treatment Group | This compound Dosage (oral) | Paclitaxel Dosage | Antitumor Effect |
| Combination Therapy | 30 mg/kg | Not specified | Enhanced antitumor effect compared to Paclitaxel alone |
| Combination Therapy | 100 mg/kg | Not specified | Enhanced antitumor effect compared to Paclitaxel alone |
Data sourced from MedChemExpress.[2]
Table 4: Pharmacokinetic Profile of this compound
| Species | Administration Route | Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | Terminal Half-life (h) |
| Rat | Oral | 1 | 51.6 | 261 | 3.4 |
| Dog | Oral | 1 | 71.1 | 1670 | 8.9 |
| Monkey | Oral | 1 | 30.8 | 63 | 7.9 |
Data sourced from MedChemExpress.[2]
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model of Breast Cancer
This protocol outlines the procedure for evaluating the efficacy of this compound in combination with paclitaxel in a 4T1 murine breast cancer model.
1. Materials and Reagents:
-
This compound (powder)
-
Paclitaxel (solution for injection)
-
Vehicle for this compound: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Vehicle for Paclitaxel: As per manufacturer's instructions (typically a mixture of Cremophor EL and dehydrated alcohol, diluted with saline)
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for necropsy
-
Fixative for tissues (e.g., 10% neutral buffered formalin or Bouin's solution)
2. Animal Handling and Acclimatization:
-
House female BALB/c mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the mice for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
3. Cell Culture and Implantation:
-
Culture 4T1 cells in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize the mice and orthotopically inject 1 x 10^5 cells (in 100 µL PBS) into the fourth mammary fat pad.
-
Monitor the mice for tumor growth by palpation.
4. Treatment Group Randomization and Dosing:
-
Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle for this compound orally and the vehicle for paclitaxel via the appropriate route.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 30 mg/kg) orally once daily.
-
Group 3 (Paclitaxel Monotherapy): Administer paclitaxel (e.g., 10 mg/kg) intravenously or intraperitoneally (e.g., twice or three times a week).
-
Group 4 (Combination Therapy): Administer this compound and paclitaxel as described for Groups 2 and 3.
-
-
The treatment period is typically 21 days.
5. Preparation of this compound Formulation (for oral gavage):
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, sequentially add the components of the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Ensure the final concentration of this compound is appropriate for the desired dosage (e.g., for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL).
-
Use sonication if necessary to achieve a clear solution. Prepare fresh daily.
6. Monitoring and Efficacy Evaluation:
-
Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the 21-day treatment period, euthanize the mice.
-
Perform a necropsy and carefully excise the primary tumor and the lungs.
-
Weigh the primary tumor.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin.
-
Quantify the number of metastatic nodules on the lung surface.
-
For more detailed analysis, tissues can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological examination.
Protocol 2: Quantification of Lung Metastasis
This protocol describes a common method for quantifying metastatic nodules in the lungs.
1. Materials:
-
Excised lungs
-
Bouin's solution or 10% neutral buffered formalin
-
Dissecting microscope or magnifying glass
-
Petri dish
-
70% ethanol
2. Procedure:
-
After necropsy, carefully excise the lungs and rinse them gently in PBS to remove any blood.
-
Place the lungs in a container with Bouin's solution or 10% neutral buffered formalin and fix for at least 24 hours. The use of Bouin's solution will stain the lung tissue yellow and the white tumor nodules will be more easily visible.
-
After fixation, transfer the lungs to 70% ethanol.
-
Place the lungs in a petri dish and examine them under a dissecting microscope or with a magnifying glass.
-
Systematically count the number of visible metastatic nodules on the surface of all lung lobes.
-
Record the number of nodules for each mouse.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the number of metastatic nodules between the different treatment groups.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental needs and institutional guidelines. All work involving animals should be conducted ethically and in compliance with all applicable regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose metronomic paclitaxel chemotherapy suppresses breast tumors and metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Application Notes: ONO-8430506 in Breast Cancer Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ONO-8430506 is a potent and orally bioavailable inhibitor of Autotaxin (ATX), a secreted enzyme responsible for producing the majority of extracellular lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis plays a critical role in various cellular processes, including proliferation, migration, and survival, and is heavily implicated in cancer progression, metastasis, and therapy resistance.[1][5][6][7] In breast cancer, elevated ATX-LPA signaling within the tumor microenvironment can attenuate the efficacy of conventional chemotherapies like paclitaxel.[1][6] this compound blocks the production of LPA, thereby inhibiting this pro-tumorigenic signaling pathway. These notes provide detailed protocols and data for utilizing this compound in preclinical breast cancer xenograft models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of Autotaxin. ATX converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[3][4] LPA then binds to its G-protein coupled receptors (LPAR1-6) on cancer cells, activating downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which promote tumor growth and survival.[1][8] By inhibiting ATX, this compound reduces LPA levels, thereby suppressing these oncogenic signals.
Quantitative Data Summary
The following tables summarize the reported potency, pharmacokinetic properties, and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Assay Target | Substrate | IC50 Value | Reference(s) |
|---|---|---|---|
| Recombinant Human ATX/ENPP2 | FS-3 (fluorescent) | 5.1 nM | [2][9] |
| Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | 4.5 nM | [2][9] |
| LPA Formation (recombinant & plasma ATX) | - | ~10 nM | [2][9] |
| ATX Activity in Mouse Plasma | - | IC90: 100 nM |[9] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Oral (1 mg/kg) | Bioavailability | 51.6% | [2][9] |
| Cmax | 261 ng/mL | [2][9] | ||
| IV (0.3 mg/kg) | Terminal Half-Life | 3.4 h | [2] | |
| Dog | Oral (1 mg/kg) | Bioavailability | 71.1% | [2][9] |
| Cmax | 1670 ng/mL | [2][9] | ||
| IV (0.3 mg/kg) | Terminal Half-Life | 8.9 h | [2] | |
| Monkey | Oral (1 mg/kg) | Bioavailability | 30.8% | [2][9] |
| Cmax | 63 ng/mL | [2][9] |
| | IV (0.3 mg/kg) | Terminal Half-Life | 7.9 h |[2] |
Table 3: In Vivo Efficacy in a Breast Cancer Model
| Treatment | Dose & Schedule | Key Findings | Reference(s) |
|---|---|---|---|
| This compound (monotherapy) | 10 mg/kg/day, gavage, 21 days | Slowed initial tumor growth. | [2][9] |
| Reduced lung metastases by ~60%. | [2][9] |
| this compound + Paclitaxel | 30 or 100 mg/kg | Enhanced the antitumor effect of Paclitaxel. |[2][9] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in a breast cancer xenograft model.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
Procedure:
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]
-
To prepare a 3.3 mg/mL stock solution, weigh the appropriate amount of this compound powder.[9]
-
First, dissolve the this compound powder in DMSO. Vortex or sonicate briefly to ensure it is fully dissolved.
-
Sequentially add PEG300, Tween 80, and finally Saline, mixing thoroughly after each addition. Sonication is recommended to achieve a clear solution.[9]
-
The final concentration can be adjusted based on the required dose (e.g., 10, 30, or 100 mg/kg) and the average weight of the mice, ensuring a consistent administration volume (typically 100-200 µL).
-
Administer the prepared solution to mice via oral gavage. Prepare fresh daily.
Protocol 2: Orthotopic Breast Cancer Xenograft Model
This protocol details the establishment of a tumor model and assessment of this compound efficacy, based on studies using the 4T1 syngeneic model.[7][10]
1. Cell Culture:
-
Culture 4T1 murine breast cancer cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL for injection. Check cell viability using a trypan blue exclusion assay; viability should be >95%.
2. Animal Model:
-
Use female BALB/c mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment begins.
3. Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 1 x 10^5 cells in a volume of 100 µL into the fourth mammary fat pad.
-
Monitor the mice for recovery from anesthesia.
4. Treatment Groups and Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 10 mg/kg/day, oral gavage)[2]
-
Group 3: Paclitaxel (standard dose, e.g., intraperitoneal injection)
-
Group 4: this compound + Paclitaxel
-
-
Administer treatments according to the defined schedule (e.g., daily for 21 days).[2]
5. Tumor Growth Monitoring:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
6. Endpoint and Tissue Collection:
-
The study endpoint is typically defined by tumor volume (e.g., 1500-2000 mm³) or at the end of the treatment period (e.g., Day 21).
-
At the endpoint, euthanize mice using an approved method.
-
Carefully excise the primary tumor and weigh it.
-
Harvest lungs and fix them in Bouin's solution or 10% neutral buffered formalin for metastasis analysis.
7. Analysis of Lung Metastasis:
-
Count the number of visible metastatic nodules on the surface of the fixed lungs.
-
For detailed analysis, embed the lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify metastatic foci.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - this compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PDE | TargetMol [targetmol.com]
- 10. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-8430506 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme with lysophospholipase D (LysoPLD) activity that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer progression.[3][4][5] Inhibition of ATX is therefore a promising therapeutic strategy for various diseases. These application notes provide detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound against autotaxin.
Quantitative Data Summary
The inhibitory potency of this compound against autotaxin has been determined using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Target Enzyme | Substrate | Assay Type | Species | IC50 (nM) | Reference |
| Autotaxin (ATX)/ENPP2 | FS-3 (Synthetic Fluorescent) | Recombinant Enzyme | Human | 5.1 | [1][6] |
| Autotaxin (ATX)/ENPP2 | 16:0-LPC (Natural) | Recombinant Enzyme | Human | 4.5 | [1][6] |
| Autotaxin (ATX)/ENPP2 | Endogenous LPC | Plasma | Human | 4.7 - 11.6 | [7] |
| Autotaxin (ATX)/ENPP2 | Endogenous LPC | Plasma | Monkey | 4.7 - 11.6 | [7] |
| Autotaxin (ATX)/ENPP2 | Endogenous LPC | Plasma | Dog | 4.7 - 11.6 | [7] |
| Autotaxin (ATX)/ENPP2 | Endogenous LPC | Plasma | Rat | 4.7 - 11.6 | [7] |
| Autotaxin (ATX)/ENPP2 | Endogenous LPC | Plasma | Mouse | 4.7 - 11.6 | [7] |
| Autotaxin (ATX)/ENPP2 | Not Specified | Recombinant Enzyme | Mouse | 6.4 - 19 | [7] |
| Autotaxin (ATX)/ENPP2 | Not Specified | Recombinant Enzyme | Rat | 6.4 - 19 | [7] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and the experimental procedure, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for the in vitro enzyme inhibition assay.
Caption: Autotaxin (ATX) converts LPC to LPA, which activates LPARs, leading to cellular responses. This compound inhibits ATX.
Caption: General workflow for determining the in vitro inhibitory activity of this compound against autotaxin.
Experimental Protocols
The following are detailed protocols for conducting in vitro autotaxin enzyme inhibition assays using either a synthetic fluorescent substrate (FS-3) or a natural substrate (LPC).
Protocol 1: Fluorescent Substrate (FS-3) Based Assay
This assay utilizes a fluorogenic LPC analogue, FS-3, which is conjugated with both a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.[8]
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
FS-3 substrate (Echelon Biosciences, K-4202 or similar)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at 485 nm and emission at 528 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve final desired concentrations.
-
Dilute recombinant human ATX in assay buffer to a working concentration (e.g., 2 nM final concentration).
-
Reconstitute FS-3 substrate according to the manufacturer's instructions and dilute to a working concentration (e.g., 1 µM final concentration).
-
-
Assay Setup:
-
Add 50 µL of diluted ATX enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
Include wells for a positive control (a known ATX inhibitor) and a negative control (no inhibitor).
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the FS-3 substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 485 nm, Em: 528 nm) kinetically, with readings taken every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Natural Substrate (LPC) Based Assay with Choline (B1196258) Detection
This assay measures the hydrolysis of a natural LPC substrate (e.g., 16:0-LPC) by detecting one of the reaction products, choline. Choline can be measured using a variety of methods, including a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0-LPC)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2
-
Choline detection kit (e.g., Amplex Red Choline/Acetylcholine Assay Kit or similar)
-
96-well clear, flat-bottom plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of this compound as described in Protocol 1.
-
Dilute recombinant human ATX in assay buffer.
-
Prepare a working solution of 16:0-LPC in assay buffer.
-
-
Autotaxin Reaction:
-
In a 96-well plate, add diluted ATX enzyme.
-
Add the this compound serial dilutions or vehicle control.
-
Pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the 16:0-LPC substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by heat inactivation or by adding a stop solution as recommended by the choline detection kit.
-
-
Choline Detection:
-
Following the autotaxin reaction, add the components of the choline detection kit to each well according to the manufacturer's protocol. This typically involves adding choline oxidase and a reporter molecule (e.g., Amplex Red and horseradish peroxidase).
-
Incubate the plate for the time specified in the detection kit protocol to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells with no ATX enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration as described in Protocol 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The protocols outlined in these application notes provide robust methods for the in vitro characterization of this compound as an autotaxin inhibitor. The choice of assay will depend on the specific research question and available instrumentation. The FS-3 based assay offers a continuous, real-time measurement of enzyme activity, while the LPC-based assay utilizes a more physiologically relevant substrate. Consistent and accurate determination of the inhibitory potency of compounds like this compound is essential for advancing drug discovery and development efforts targeting the ATX-LPA signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. The Autotaxin-LPA Axis Emerges as a Novel Regulator of Smooth Muscle Cell Phenotypic Modulation during Intimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
ONO-8430506: Application Notes for Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid that plays a crucial role in a wide range of physiological and pathological processes, including fibrosis.[2][3] The ATX-LPA signaling axis has been implicated in the pathogenesis of fibrotic diseases in various organs, such as the lungs, liver, and kidneys, making it an attractive target for therapeutic intervention.[3] While much of the published research on this compound has focused on its application in oncology, its mechanism of action strongly suggests its potential as a valuable tool for investigating the role of ATX-LPA signaling in preclinical models of fibrosis. These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its potential use in established fibrosis research models.
Mechanism of Action
This compound functions as a competitive inhibitor of the lysophospholipase D (LysoPLD) activity of autotaxin. By binding to ATX, it blocks the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA. The resulting decrease in LPA levels leads to the attenuation of downstream signaling pathways that are known to promote fibrosis. These pathways include fibroblast proliferation and differentiation into myofibroblasts, excessive extracellular matrix (ECM) deposition (including collagen), and the expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β).
Quantitative Data
The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound, primarily derived from studies in the context of cancer research.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
| Parameter | Species | Assay Substrate | IC50 Value | Reference |
| LysoPLD Activity | Human (recombinant) | FS-3 (fluorescent) | 5.1 nM | |
| LysoPLD Activity | Human (recombinant) | 16:0-LPC (natural) | 4.5 nM | |
| LPA Formation | Various (plasma-derived) | Endogenous LPC | ~10 nM |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (ng/mL) | T1/2 (hours) | Reference |
| Rat | 1 | p.o. | 51.6 | 261 | 3.4 | |
| Dog | 1 | p.o. | 71.1 | 1670 | 8.9 | |
| Monkey | 1 | p.o. | 30.8 | 63 | 7.9 |
Experimental Protocols
While specific studies on the use of this compound in dedicated fibrosis models are not yet widely published, its established role as a potent ATX inhibitor allows for the design of robust experimental protocols based on those successfully employed for other compounds in this class. The following are detailed methodologies for key fibrosis models where this compound could be evaluated.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used and well-characterized model of lung fibrosis.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Bleomycin sulfate
-
8-10 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Gavage needles
Procedure:
-
Acclimatization: House mice for at least one week prior to the experiment.
-
Induction of Fibrosis (Day 0): Anesthetize mice and administer a single dose of bleomycin (1.5 - 3.0 U/kg) via intratracheal or orotracheal instillation. A control group should receive sterile saline.
-
Treatment:
-
Prophylactic Dosing: Begin daily oral gavage of this compound (a suggested starting dose range is 10-30 mg/kg based on oncology studies) on Day 0 and continue until the end of the study.
-
Therapeutic Dosing: To model treatment of established fibrosis, begin daily administration of this compound on Day 7.
-
Administer vehicle to the control and bleomycin-only groups.
-
-
Monitoring: Record body weight daily.
-
Termination (Day 14 or 21): Euthanize mice.
-
Sample Collection and Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs and harvest the tissue.
-
Fix one lung lobe in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining for collagen).
-
Snap-freeze the remaining lung tissue for hydroxyproline assay (to quantify collagen content) and gene expression analysis (RT-qPCR for markers such as Col1a1, Acta2 [alpha-smooth muscle actin], and Tgfb1).
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice or Rats
This model is commonly used to study chronic liver injury and fibrosis.
Materials:
-
This compound and vehicle
-
Carbon tetrachloride (CCl4)
-
Corn oil
-
8-10 week old mice or rats
Procedure:
-
Induction of Fibrosis: Administer CCl4 (0.5 - 1.0 mL/kg) via intraperitoneal (i.p.) injection, diluted in corn oil, twice a week for 4-8 weeks.
-
Treatment: Begin daily oral gavage of this compound (e.g., 10-30 mg/kg) after 2-4 weeks of CCl4 administration to assess its therapeutic effect on established fibrosis.
-
Monitoring: Monitor animal health and body weight weekly.
-
Termination: At the end of the study period, euthanize the animals.
-
Sample Collection and Analysis:
-
Collect blood for analysis of liver enzymes (ALT, AST).
-
Harvest the liver and weigh it.
-
Fix a portion of the liver in formalin for histology (H&E, Masson's trichrome, and Sirius Red staining).
-
Freeze liver tissue for hydroxyproline assay and gene/protein expression analysis of fibrotic markers.
-
Protocol 3: In Vitro Fibroblast to Myofibroblast Differentiation
This protocol assesses the direct effect of this compound on the activation of fibroblasts, a key event in fibrosis.
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound
-
LPA
-
Recombinant human ATX
-
LPC
Procedure:
-
Cell Culture: Culture fibroblasts in appropriate medium until they reach 80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-fibrotic agent such as TGF-β1 (e.g., 5 ng/mL) or with ATX + LPC to generate LPA in situ.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Immunofluorescence: Stain for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Western Blot: Analyze cell lysates for expression of α-SMA and collagen type I.
-
RT-qPCR: Analyze RNA for the expression of ACTA2, COL1A1, and other fibrosis-related genes.
-
Collagen Assay: Measure soluble collagen in the cell culture supernatant.
-
Concluding Remarks
This compound is a powerful research tool for elucidating the role of the ATX-LPA signaling pathway in fibrosis. Although its application in dedicated fibrosis models is an emerging area, the protocols and data presented here provide a solid foundation for researchers to design and execute experiments to evaluate its anti-fibrotic potential. The high potency and favorable pharmacokinetic profile of this compound make it a promising candidate for in-depth investigation in the field of fibrosis research.
References
ONO-8430506: Application Notes and Protocols for Inflammation and Autoimmune Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide array of physiological and pathological processes.[4][5] The ATX-LPA signaling axis has been implicated in the pathogenesis of chronic inflammation, autoimmune diseases, and cancer. By inhibiting ATX, this compound effectively reduces LPA levels, thereby offering a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound in inflammation and cancer models.
Mechanism of Action
This compound inhibits the lysophospholipase D (LysoPLD) activity of ATX, preventing the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. This reduction in LPA levels mitigates downstream signaling through LPA receptors, which are involved in cell proliferation, migration, and survival, as well as pro-inflammatory cytokine production.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for Quantifying Total Thoracic Tumor Burden in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - this compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LPA Levels Following ONO-8430506 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the bloodstream.[1][2][3] ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[1][2] By inhibiting ATX, this compound effectively reduces plasma LPA levels, making it a valuable tool for studying the roles of the ATX-LPA signaling axis and a potential therapeutic agent for various diseases.[1][4]
These application notes provide detailed protocols for the accurate quantification of LPA levels in plasma samples following treatment with this compound. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of different LPA species.
Data Presentation: Efficacy of this compound in Reducing Plasma LPA Levels
The following tables summarize the in vivo efficacy of this compound in reducing plasma LPA levels in preclinical models.
Table 1: In Vivo Inhibition of Plasma LysoPLD Activity by this compound in Rats
| Oral Dose of this compound | Time After Administration | Plasma LysoPLD Activity Inhibition (%) |
| 3 mg/kg | 1 hour | >95% |
| 3 mg/kg | 8 hours | ~80% |
| 3 mg/kg | 24 hours | ~50% |
| 30 mg/kg | 1 hour | >98% |
| 30 mg/kg | 8 hours | >95% |
| 30 mg/kg | 24 hours | ~90% |
Data compiled from studies on the pharmacokinetics and pharmacodynamics of this compound in rats.[4]
Table 2: Effect of Oral Administration of this compound on Plasma LPA Concentrations in Rats
| LPA Species | Treatment Group | Plasma LPA Concentration (relative to control) |
| 18:2-LPA | 3 mg/kg this compound (24h) | ~4% of baseline |
| 20:4-LPA | 3 mg/kg this compound (24h) | ~7% of baseline |
| 18:2-LPA | 30 mg/kg this compound (24h) | No significant return |
| 20:4-LPA | 30 mg/kg this compound (24h) | No significant return |
This table illustrates the sustained reduction in major LPA species 24 hours after a single oral dose of this compound.[4]
Experimental Protocols
Protocol 1: Animal Dosing and Plasma Sample Collection
This protocol describes the oral administration of this compound to rodents and subsequent blood collection for LPA analysis.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes containing K2EDTA as an anticoagulant
-
Microcentrifuge
-
Pipettes and tips
-
Ice
Procedure:
-
Formulation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer the this compound suspension or vehicle control to the animals via oral gavage at the specified volume.
-
Blood Collection: At predetermined time points post-dosing, anesthetize the animals. Collect blood via cardiac puncture or from the retro-orbital sinus into K2EDTA-containing tubes.
-
Plasma Preparation: Immediately place the blood tubes on ice. Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes. Store the plasma samples at -80°C until LPA analysis. To minimize artificial LPA formation, it is crucial to keep the samples on ice and process them quickly.
Protocol 2: Quantification of Plasma LPA Levels by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of various LPA species from plasma using LC-MS/MS.
Materials and Reagents:
-
Plasma samples from this compound and vehicle-treated animals
-
LPA internal standards (e.g., 17:0 LPA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
LC-MS/MS system (equipped with a C18 reversed-phase column)
Procedure:
1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. In a clean microcentrifuge tube, add 50 µL of plasma. c. Add 10 µL of the internal standard solution (e.g., 17:0 LPA in methanol). d. Add 150 µL of ice-cold protein precipitation solvent (e.g., methanol). e. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Flow Rate: 0.3 mL/min.
- Gradient: Develop a suitable gradient to separate the different LPA species. A typical gradient might start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes. b. Mass Spectrometry Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for specific precursor-to-product ion transitions for each LPA species and the internal standard. Example transitions include:
- 16:0 LPA: m/z 409.3 -> 153.0
- 18:0 LPA: m/z 437.3 -> 153.0
- 18:1 LPA: m/z 435.3 -> 153.0
- 18:2 LPA: m/z 433.3 -> 153.0
- 20:4 LPA: m/z 457.3 -> 153.0
- 17:0 LPA (IS): m/z 423.3 -> 153.0
- Optimize other MS parameters such as collision energy and declustering potential for each analyte.
3. Data Analysis and Quantification: a. Integrate the peak areas for each LPA species and the internal standard. b. Calculate the response ratio (analyte peak area / internal standard peak area). c. Generate a standard curve by plotting the response ratio versus the concentration of a series of LPA standards. d. Determine the concentration of LPA in the plasma samples by interpolating their response ratios from the standard curve.
Considerations for this compound-Treated Samples: To ensure that this compound or its metabolites do not interfere with the LPA measurement, it is recommended to:
-
Analyze a blank plasma sample spiked with this compound to check for any co-eluting peaks or ion suppression/enhancement effects at the retention times of the LPA species.
-
If interference is observed, the chromatographic method may need to be optimized to achieve better separation.
Visualizations
Signaling Pathway
Caption: LPA Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for Measuring Plasma LPA Levels.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - this compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ONO-8430506 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the autotaxin inhibitor, ONO-8430506.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to the high solubility of this compound in this solvent (up to 100 mg/mL).[1][2] For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (solvent alone) in your experiments.
Q2: What are the recommended long-term storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at low temperatures. Vendor recommendations suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[1] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound solutions at room temperature?
A3: While short-term exposure to room temperature during experimental setup is generally unavoidable, prolonged storage of this compound in solution at ambient temperatures is not recommended. A study on a large library of small molecules in DMSO showed that after 3 months of storage at room temperature, there was an average of 8% compound loss, with this loss increasing to 17% after 6 months and 48% after one year.[3][4] For optimal results, prepare fresh dilutions from your frozen stock for each experiment.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the aqueous solubility limit of the compound.
-
Optimize the DMSO concentration: A slightly higher final DMSO concentration (up to 0.5% in many cell-based assays) may be necessary to maintain solubility.
-
Use a co-solvent system: Consider the use of excipients or co-solvents, such as PEG300, Tween-80, or corn oil, which have been used in formulations with this compound.[1]
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your aqueous buffer may improve solubility.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in experiments.
This could be due to the degradation of this compound in your experimental solution.
-
Root Cause Analysis:
-
Solution Age and Storage: Are you using freshly prepared dilutions for each experiment? How long are your experimental solutions kept at room temperature or 37°C?
-
Solvent Quality: Is the DMSO used for the stock solution of high purity and anhydrous? Water content in DMSO can accelerate the degradation of some compounds.
-
Buffer Composition: Are there components in your aqueous buffer that could be reacting with this compound?
-
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
-
Minimize Time at Room Temperature: Keep the time that the compound is in an aqueous solution at room temperature or elevated temperatures (e.g., 37°C) to a minimum.
-
Perform a Stability Check: If you suspect instability in your experimental buffer, you can perform a simple stability check as outlined in the Experimental Protocols section below.
-
Issue 2: Change in color of the stock solution.
A color change in your this compound solution may indicate chemical degradation or oxidation.
-
Root Cause Analysis:
-
Exposure to Light: Has the solution been exposed to light for extended periods?
-
Oxidation: Has the solution been repeatedly exposed to air?
-
-
Solutions:
-
Protect from Light: Store stock solutions in amber vials or wrap the vials in foil.
-
Inert Gas: For sensitive compounds, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.
-
Discard and Prepare Fresh: If a color change is observed, it is best to discard the solution and prepare a fresh stock.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration |
| Solid | - | 4°C | Up to 2 years |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | -80°C | Up to 6 months |
Data compiled from multiple vendor datasheets.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Add a calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Best-Practice Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Initial Sample (T=0):
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Immediately take an aliquot of this solution and, if necessary, stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.
-
Analyze this T=0 sample by a validated stability-indicating HPLC method to determine the initial peak area of this compound.
-
-
Incubation:
-
Incubate the remaining working solution under your typical experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them in the same way as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area of the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point.
-
A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Mandatory Visualization
Caption: this compound inhibits the ATX-LPA signaling pathway.
Caption: Workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Potential off-target effects of ONO-8430506
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ONO-8430506. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that primarily functions to hydrolyze lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive signaling lipid that acts on a family of G protein-coupled receptors (LPA receptors 1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[3][4][5][6] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these signaling pathways.
Q2: What are the reported on-target inhibitory activities of this compound?
This compound has been shown to be a highly potent inhibitor of ATX/ENPP2. The inhibitory activity has been characterized using various in vitro assays.
Q3: Is there any published data on the off-target effects or a broad selectivity panel for this compound?
Currently, there is no publicly available data from broad-panel screening of this compound against a wide range of kinases or other enzymes. The existing literature emphasizes its high potency and selectivity for autotaxin. However, the absence of comprehensive public selectivity data means that potential off-target effects on other cellular proteins cannot be entirely ruled out. Researchers should interpret their results with this in consideration.
Q4: What are the potential, theoretical off-target effects of inhibiting the autotaxin-LPA signaling axis?
The autotaxin-LPA signaling axis is involved in numerous physiological processes. While specific off-target activities of this compound have not been documented, inhibiting this pathway could theoretically impact:
-
Wound Healing and Tissue Remodeling: The ATX-LPA axis plays a role in these processes, and its inhibition might affect normal tissue repair mechanisms.
-
Developmental Processes: ATX and LPA are involved in embryonic development.
-
Other Phosphodiesterases: Given that ATX is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, there is a theoretical possibility of cross-reactivity with other ENPP family members, although this compound is reported to be selective.
Troubleshooting Guides
This section provides guidance for troubleshooting common issues and investigating unexpected results during experiments with this compound.
Guide 1: Confirming On-Target ATX Inhibition in Your System
If you are not observing the expected biological effect of this compound, it is crucial to first confirm that it is effectively inhibiting autotaxin in your experimental setup.
| Problem | Possible Cause | Suggested Solution |
| No or reduced-than-expected biological effect | Suboptimal inhibitor concentration: The effective concentration of this compound can vary between different cell types and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific system. |
| Degradation of the inhibitor: Improper storage or handling may lead to the degradation of this compound. | Ensure that the compound is stored as recommended by the supplier. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. | |
| Low ATX expression or activity in your model: The biological effect of an ATX inhibitor is dependent on the presence and activity of ATX. | Confirm the expression and activity of autotaxin in your cell line or tissue model using techniques such as Western blot, qPCR, or an ATX activity assay. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect ATX expression and LPA signaling. | Maintain consistent cell culture conditions, including passage number and seeding density. Be aware that serum contains high levels of LPA and LPC, which can influence the experimental outcome. |
| Variability in inhibitor preparation: Inconsistent preparation of this compound solutions can lead to variable results. | Follow a standardized protocol for preparing and diluting the inhibitor. |
Guide 2: Investigating Unexpected or Potentially Off-Target Effects
If you observe unexpected phenotypes or biological effects that are difficult to attribute to the inhibition of the ATX-LPA axis, the following steps can help in your investigation.
| Problem | Possible Cause | Suggested Solution |
| Unexpected biological effect observed | Potential off-target activity: this compound may be interacting with other cellular targets in your system. | 1. Use a structurally unrelated ATX inhibitor: Compare the phenotype observed with this compound to that of another potent and selective ATX inhibitor with a different chemical scaffold. If the effect is consistent across different inhibitors, it is more likely to be an on-target effect. 2. Rescue experiment: Attempt to rescue the phenotype by adding exogenous LPA to the system. If the effect is on-target, the addition of LPA should at least partially reverse the effects of this compound. 3. ATX knockdown/knockout: Compare the phenotype induced by this compound with the phenotype observed in cells where ATX has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). A similar phenotype would suggest an on-target effect. |
| Cell toxicity at high concentrations | General compound toxicity or off-target toxicity: High concentrations of any small molecule can lead to non-specific effects and cytotoxicity. | Determine the cytotoxicity profile of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin (ATX/ENPP2)
| Target | Species | Assay Substrate | IC50 (nM) | Reference |
| ATX/ENPP2 | Human (recombinant) | FS-3 (fluorescent) | 5.1 | [7] |
| ATX/ENPP2 | Human (recombinant) | 16:0-LPC (natural) | 4.5 | [7] |
| ATX/ENPP2 | Various (plasma-derived) | Not specified | ~10 | [7] |
Experimental Protocols
Protocol 1: Autotaxin (Lysophospholipase D) Activity Assay
This protocol describes a general method to measure the lysophospholipase D (lysoPLD) activity of autotaxin, which is inhibited by this compound. A common method involves the use of a fluorogenic substrate like FS-3.[8][9]
-
Reagents:
-
Recombinant autotaxin enzyme
-
This compound (or other inhibitors) at various concentrations
-
FS-3 (or other suitable fluorogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant autotaxin enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FS-3 substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
- 1. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]
- 2. mdpi.com [mdpi.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming resistance to ONO-8430506 in cancer cells
Welcome to the technical support center for ONO-8430506. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and questions that may arise during experimentation with this potent and orally bioavailable autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[2][3][4] LPA is a bioactive lipid mediator that signals through various G protein-coupled receptors to promote cell proliferation, migration, and survival, all of which are hallmark processes in cancer progression.[2][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating its downstream pro-tumorigenic signaling.
Q2: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on general principles of acquired resistance to targeted cancer therapies, several hypotheses can be proposed:
-
Upregulation of the Target Pathway: Cancer cells might compensate for ATX inhibition by upregulating the expression of ATX itself or other components of the LPA signaling pathway.
-
Activation of Bypass Signaling Pathways: Cells could activate alternative signaling pathways to bypass their dependency on LPA-mediated signals for growth and survival. Similar resistance mechanisms have been observed with EP4 antagonists, where cancer cells can activate pathways like ERK, PI3K/AKT, and NF-κB to overcome receptor blockade.[5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., ABCC1/MRP1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy. This is a common mechanism of resistance to various chemotherapeutic agents.[6]
-
Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, such as the infiltration of immunosuppressive cells, could potentially counteract the effects of this compound.[7]
Q3: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that this compound can enhance the antitumor effects of other chemotherapeutic agents. For instance, it has been demonstrated to increase the efficacy of paclitaxel (B517696) in a breast cancer model.[2][3][4] The rationale behind such combinations is that by inhibiting the pro-survival signals mediated by the ATX-LPA axis, cancer cells may become more susceptible to the cytotoxic effects of conventional chemotherapy. The use of ATX inhibitors is expected to be beneficial for patients whose cancer cells are resistant to treatments like taxanes, doxorubicin, and radiation.[2]
Troubleshooting Guides
Issue 1: Sub-optimal efficacy of this compound in in vivo models.
Potential Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
-
Troubleshooting Steps:
-
Verify Dose and Formulation: Ensure the correct dosage and administration route are being used as described in the literature. This compound has shown good oral bioavailability in preclinical models.[1][8]
-
Measure Plasma LPA Levels: To confirm target engagement, measure plasma LPA levels in treated animals. A significant reduction in LPA is indicative of effective ATX inhibition. This compound has been shown to persistently inhibit plasma lysophosphatidic acid formation in rats.[8]
-
Assess Drug Concentrations: If possible, measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure.
-
Potential Cause 2: Intrinsic Resistance of the Cancer Model
-
Troubleshooting Steps:
-
Profile the ATX-LPA Axis: Analyze the baseline expression levels of ATX and LPA receptors in your cancer cell line or tumor model. Models with low dependence on this axis may not respond well to this compound monotherapy.
-
Consider Combination Therapy: As mentioned, this compound can synergize with other agents.[2][3][4] Combining it with standard-of-care chemotherapy for your cancer model may enhance its anti-tumor activity.
-
Issue 2: Development of acquired resistance to this compound in cell culture.
Potential Cause: Upregulation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-protein Array: Perform a phospho-protein array to compare the activation state of various signaling pathways (e.g., EGFR, PI3K/Akt, MAPK) in sensitive versus resistant cells.
-
Gene Expression Analysis: Use RNA sequencing or qPCR arrays to identify upregulated genes in resistant cells, which may point to the activated bypass pathway.
-
Functional Validation: Once a potential bypass pathway is identified, use specific inhibitors for that pathway in combination with this compound to see if sensitivity can be restored.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Substrate | IC50 (nM) |
| Recombinant human ATX/ENPP2 | Lysophospholipase D (LysoPLD) activity | FS-3 (synthetic fluorescent) | 5.1 |
| Recombinant human ATX/ENPP2 | Lysophospholipase D (LysoPLD) activity | 16:0-LPC (natural) | 4.5 |
Data sourced from MedChemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Oral Bioavailability (%) |
| Rat | 1 | 261 | 51.6 |
| Dog | 1 | 1670 | 71.1 |
| Monkey | 1 | 63 | 30.8 |
Data sourced from MedChemExpress and TargetMol.[1][8]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Cell Seeding: Plate the parental cancer cell line at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate. This process should be carried out over several months.
-
Resistance Confirmation: Once the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 10-fold the parental IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.
-
Resistant Cell Line Maintenance: Culture the resistant cell line in the continuous presence of the selective concentration of this compound.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse both parental (sensitive) and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating acquired resistance to this compound.
Caption: Upregulation of a bypass signaling pathway as a resistance mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. ijsra.net [ijsra.net]
- 8. This compound | PDE | TargetMol [targetmol.com]
Optimizing ONO-8430506 dosage for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ONO-8430506 for long-term preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme with lysophospholipase D (LysoPLD) activity that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive lipid mediator that signals through at least six G-protein coupled receptors (LPARs) to regulate various cellular processes, including cell proliferation, migration, survival, and invasion.[1][5] By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting the ATX-LPA signaling axis.[3]
Q2: What is a recommended starting dose for in vivo studies?
A2: Based on published preclinical studies in rodent models of breast cancer, oral doses of 10 mg/kg/day, 30 mg/kg, and 100 mg/kg have been used.[2] A dose of 30 mg/kg administered orally has been shown to persistently inhibit plasma LPA formation in rats.[1][2] For initial long-term studies, a dose in the range of 10-30 mg/kg once daily is a reasonable starting point, which can then be optimized based on efficacy and tolerability.
Q3: How should this compound be formulated for oral administration?
A3: For preclinical studies, this compound can be formulated as a suspension for oral gavage. A common vehicle for such formulations is a mixture of a suspending agent (e.g., 0.5% methylcellulose) in purified water. Ensure the suspension is homogenous before each administration.
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound exhibits moderate oral bioavailability in preclinical species.[1][2] Detailed pharmacokinetic parameters from single-dose studies are summarized in the table below. These values can help in designing the dosing regimen for long-term studies.
Troubleshooting Guides
Issue: Diminished efficacy over time in a long-term study.
| Possible Cause | Troubleshooting Steps |
| Development of drug resistance | - Investigate potential mechanisms of resistance, such as upregulation of the ATX-LPA signaling pathway or activation of alternative signaling pathways. - Consider combination therapy. This compound has been shown to enhance the antitumor effect of paclitaxel.[4][6][7] |
| Altered drug metabolism | - Conduct pharmacokinetic analysis at different time points during the long-term study to determine if drug clearance has changed. - Consider adjusting the dose or dosing frequency. |
| Inconsistent drug administration | - Ensure proper and consistent oral gavage technique. - Verify the stability and homogeneity of the dosing formulation over the course of the study. |
Issue: Unexpected toxicity or adverse effects in a long-term study.
| Possible Cause | Troubleshooting Steps |
| Cumulative toxicity | - Reduce the dose or introduce drug holidays (intermittent dosing). - Monitor for common signs of toxicity in rodents, such as weight loss, changes in behavior, and ruffled fur. - Conduct regular hematology and serum chemistry analysis. |
| Off-target effects | - Although this compound is a potent ATX inhibitor, the possibility of off-target effects at higher doses or with chronic administration should be considered. - If specific toxicities are observed, investigate potential off-target interactions. |
| Vehicle-related toxicity | - Include a vehicle-only control group in your study to rule out any adverse effects from the formulation components. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 / IC90 |
| LysoPLD activity (FS-3 substrate) | Human | IC50: 5.1 nM[1] |
| LysoPLD activity (16:0-LPC substrate) | Human | IC50: 4.5 nM[1] |
| LPA formation (recombinant ATX) | Various | IC50: ~10 nM[1] |
| LPA formation (plasma ATX) | Various | IC50: ~10 nM[1] |
| ATX activity in plasma | Mouse | IC90: 100 nM[1][2] |
Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | 1 | 261 | Not Reported | Not Reported | 51.6[1][2] |
| Dog | 1 | 1670 | Not Reported | Not Reported | 71.1[1][2] |
| Monkey | 1 | 63 | Not Reported | Not Reported | 30.8[1][2] |
Table 3: Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Terminal Half-life (h) |
| Rat | 0.3 | 8.2 | 1474 | 3.4[1] |
| Dog | 0.3 | 4.7 | 1863 | 8.9[1] |
| Monkey | 0.3 | 5.8 | 2275 | 7.9[1] |
Experimental Protocols
Protocol 1: Long-Term Efficacy and Tolerability Study in a Xenograft Model
-
Animal Model: Utilize an appropriate tumor xenograft model (e.g., breast cancer cell line implanted in immunodeficient mice).
-
Group Allocation: Randomly assign animals to the following groups (n=10-15 per group):
-
Vehicle control (e.g., 0.5% methylcellulose, oral, once daily)
-
This compound (low dose, e.g., 10 mg/kg, oral, once daily)
-
This compound (high dose, e.g., 30 mg/kg, oral, once daily)
-
Positive control (standard-of-care chemotherapy, if applicable)
-
-
Dosing: Administer the assigned treatments for a predetermined period (e.g., 60-90 days).
-
Monitoring:
-
Measure tumor volume twice weekly using calipers.
-
Record body weight twice weekly.
-
Perform clinical observations daily for signs of toxicity.
-
Collect blood samples at regular intervals for pharmacokinetic analysis and biomarker assessment (plasma LPA levels).
-
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and collect tumors and major organs for histopathological analysis.
Protocol 2: Pharmacodynamic Assessment of ATX Inhibition
-
Animal Treatment: Treat a cohort of tumor-bearing animals with a single oral dose of this compound (e.g., 30 mg/kg).
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).
-
LPA Measurement: Process the blood to obtain plasma and measure the concentration of various LPA species using a validated LC-MS/MS method.
-
Data Analysis: Determine the extent and duration of LPA suppression following this compound administration to correlate with the dosing schedule.
Mandatory Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term in vivo efficacy study of this compound.
Caption: Logical relationship for troubleshooting common issues in long-term studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: ONO-8430506 Gavage Administration
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation and gavage administration of ONO-8430506.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for oral gavage?
A1: this compound can be formulated in several vehicles for oral administration. The choice of vehicle may depend on the required concentration and the specific animal model. Commonly used formulations include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Q2: What is the solubility of this compound in these vehicles?
A2: The solubility of this compound varies depending on the formulation. Please refer to the data summary table below for specific solubility information. It's important to note that sonication may be required to achieve complete dissolution in some vehicles.
Q3: What is the maximum recommended concentration of DMSO for animal studies?
A3: For normal mice, the concentration of DMSO should generally be kept below 10%. However, for sensitive animals such as nude mice, transgenic mice, or those with compromised health, it is recommended to keep the DMSO concentration below 2%. It is always advisable to perform a vehicle-only control experiment to ensure the solvent does not have any non-specific effects on the animals.
Q4: How should I store the prepared this compound formulation?
A4: If the prepared solution is clear, it can be stored at 4°C for up to one week. However, to avoid potential loss of efficacy over time, preparing the solution fresh is recommended. If the formulation is a suspension, it should be prepared and used immediately. Stock solutions in DMSO can be stored at -80°C for up to one year.
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in the vehicle.
-
Solution 1: Sequential Addition of Solvents: Ensure that the co-solvents are added sequentially as specified in the protocol. For example, when preparing the DMSO/PEG300/Tween-80/Saline formulation, first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mixing, and finally add saline.
-
Solution 2: Sonication: Use sonication to aid in the dissolution of the compound. This is particularly recommended for achieving higher concentrations.
-
Solution 3: Gentle Heating: If precipitation or phase separation occurs, gentle heating can be used in conjunction with sonication to help dissolve the compound.
Issue 2: The prepared formulation appears as a suspension.
-
Solution: If you have prepared a suspension (e.g., in corn oil), ensure it is uniformly mixed before each administration. It is recommended to prepare and use suspensions immediately to ensure accurate dosing.
Issue 3: Concerns about the stability of the compound in the formulation.
-
Solution: this compound should be stored in a sealed, protected environment, avoiding exposure to moisture and light. For in-vivo formulations, it is best practice to prepare them fresh before use. If a clear solution is prepared, it can be stored at 4°C for a limited time, but weekly preparation is recommended.
Data Presentation
Table 1: Solubility and Formulation of this compound for Gavage Administration
| Formulation Vehicle | Solubility | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.42 mM) or 3.3 mg/mL (7.15 mM) | Add solvents sequentially. Sonication is recommended. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.42 mM) | Add DMSO stock to corn oil and mix. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.42 mM) | Add DMSO stock to the SBE-β-CD solution and mix. |
| DMSO | 90.0 mg/mL (195.0 mM) - 100 mg/mL (216.67 mM) | Sonication is recommended. Use newly opened DMSO as it can be hygroscopic, which can impact solubility. |
Experimental Protocols & Workflows
Protocol: Preparation of this compound in a Multi-Component Vehicle
This protocol describes the preparation of a 1 mL working solution of this compound in a common vehicle for gavage administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. If necessary, use sonication to ensure complete dissolution.
Below is a visual representation of the preparation workflow.
Caption: Workflow for preparing this compound for gavage.
References
Technical Support Center: ONO-8430506 Bioavailability Assessment in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the bioavailability of ONO-8430506 in animal models. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected oral bioavailability for this compound in our rat model. What are the potential causes and troubleshooting steps?
A1: Lower than expected oral bioavailability can stem from several factors. Consider the following:
-
Vehicle Formulation: this compound is a lipophilic molecule. Ensure the vehicle used for oral administration is appropriate to solubilize the compound and facilitate absorption. A common formulation includes a mixture of DMSO, PEG300, Tween 80, and saline.[1] Improper solubilization can lead to poor absorption.
-
Food Effects: The presence of food in the gastrointestinal tract can significantly impact the absorption of drugs.
-
Troubleshooting:
-
Ensure animals are fasted overnight prior to oral administration. Standard protocols typically involve a 12-hour fast.
-
-
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, affecting the amount of drug reaching the stomach.
-
Troubleshooting:
-
Ensure personnel are adequately trained in oral gavage for the specific animal model.
-
Verify the correct placement of the gavage needle.
-
-
-
Metabolism: this compound may be subject to first-pass metabolism in the gut wall or liver.
Q2: What are the typical pharmacokinetic parameters of this compound in common animal models?
A2: The pharmacokinetic profile of this compound has been characterized in rats, dogs, and monkeys. The compound generally exhibits moderate oral bioavailability. Key parameters are summarized in the tables below.
Q3: How long should I collect blood samples to accurately determine the pharmacokinetic profile of this compound?
A3: The terminal elimination half-life of this compound varies between species. To accurately capture the elimination phase, blood samples should be collected for at least 3-5 times the half-life.
-
Rats: The half-life is approximately 3.4 hours. Sampling up to 24 hours is recommended.
-
Dogs: The half-life is approximately 8.9 hours. Sampling up to 48 hours would be appropriate.
-
Monkeys: The half-life is approximately 7.9 hours. Sampling up to 48 hours would be appropriate.
Q4: We are seeing high variability in our pharmacokinetic data. What are some common sources of variability?
A4: High variability in pharmacokinetic studies can arise from several sources:
-
Animal Health: Ensure all animals are healthy and acclimatized to the facility before the study. Underlying health issues can affect drug absorption, distribution, metabolism, and excretion.
-
Dosing Accuracy: Precise dosing is critical. Ensure accurate calibration of syringes and proper administration techniques.
-
Sampling Times: Strict adherence to the predetermined blood sampling schedule is crucial. Deviations can significantly impact the shape of the concentration-time curve.
-
Sample Handling and Processing: Improper handling of blood samples can lead to degradation of the analyte. Ensure consistent procedures for plasma separation and storage. Store plasma samples at -80°C until analysis.
-
Analytical Method: The bioanalytical method used to quantify this compound in plasma must be validated for accuracy, precision, linearity, and stability.
Data Presentation
Oral Bioavailability and Pharmacokinetic Parameters of this compound
| Animal Model | Dose (Oral) | Cmax (ng/mL) | Oral Bioavailability (%) | Reference |
| Rat | 1 mg/kg | 261 | 51.6 | |
| Dog | 1 mg/kg | 1670 | 71.1 | |
| Monkey | 1 mg/kg | 63 | 30.8 |
Intravenous Pharmacokinetic Parameters of this compound
| Animal Model | Dose (IV) | Terminal Elimination Half-life (h) | Plasma Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Reference |
| Rat | 0.3 mg/kg | 3.4 | 8.2 | 1474 | |
| Dog | 0.3 mg/kg | 8.9 | 4.7 | 1863 | |
| Monkey | 0.3 mg/kg | 7.9 | 5.8 | 2275 |
Experimental Protocols
Protocol: Oral Bioavailability Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Solution Preparation:
-
Prepare a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 0.1 mg/mL).
-
Ensure the compound is fully dissolved. Sonication may be used. Prepare fresh on the day of dosing.
-
-
Administration:
-
Intravenous (IV) Group: Administer this compound intravenously via the tail vein at a dose of 0.3 mg/kg.
-
Oral (PO) Group: Administer this compound orally via gavage at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or other appropriate site at pre-determined time points. Suggested time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of Autotaxin (ATX).
Caption: Experimental workflow for assessing the bioavailability of this compound.
References
ONO-8430506 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of ONO-8430506.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in producing the bioactive lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC).[3][4][5] LPA signals through at least six G protein-coupled receptors (LPAR1-6), influencing various cellular processes such as cell proliferation, migration, and survival.[6][7] By inhibiting ATX, this compound reduces the levels of LPA, thereby modulating these signaling pathways.[4][5]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in solvent should be stored at -80°C for up to 1 year.[2] For shorter periods, stock solutions can be stored at -20°C for up to one month.[1][8] It is advisable to store the compound in a sealed container, protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for individual experiments.[8]
3. What are the typical purity specifications for this compound?
Commercially available this compound is typically offered at high purity levels, often exceeding 98%. For example, some suppliers specify purities of 98.34% or 99.90%.[1] The exact purity for a specific batch will be provided on the certificate of analysis (CoA).
4. In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 90.0 mg/mL (195.0 mM), though sonication may be required to achieve complete dissolution.[2] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, in which this compound is soluble at approximately 3.3 mg/mL (7.15 mM).[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quality control and experimental use of this compound.
Purity and Analytical Issues
Problem: My HPLC analysis shows multiple peaks, suggesting the presence of impurities.
-
Possible Cause 1: Degradation. this compound, like many small molecules, can degrade if not handled or stored properly. Exposure to light, high temperatures, or harsh pH conditions can lead to the formation of degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment. If using a stock solution, ensure it has not undergone multiple freeze-thaw cycles.
-
Analyze by LC-MS: To identify the unknown peaks, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the additional peaks can help determine if they are degradation products, process-related impurities, or contaminants.
-
Consider Potential Degradation Pathways: The chemical structure of this compound contains functional groups, such as an amide, that could be susceptible to hydrolysis under certain conditions.
-
Problem: I am concerned about potential isomerization of the compound.
-
Background: A medicinal chemistry study on compounds structurally related to this compound noted that in vivo isomerization could be a concern.[4] While this compound was designed with a bicyclic system to prevent this, it is a factor to be aware of.[4]
-
Troubleshooting Steps:
-
High-Resolution Analytical Techniques: Use high-resolution analytical techniques such as chiral HPLC or specific NMR methods if you suspect the presence of isomers.
-
Consult the Supplier: Contact the supplier to inquire if they have data on the isomeric purity of their product.
-
Experimental and Biological Activity Issues
Problem: I am observing lower than expected bioactivity in my cell-based assays.
-
Possible Cause 1: Poor Solubility. If this compound is not fully dissolved in the assay medium, its effective concentration will be lower than intended.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your final assay solution for any signs of precipitation.
-
Optimize Solubilization: When preparing your working solution, ensure the initial stock in DMSO is fully dissolved before further dilution into your aqueous assay buffer. Sonication can aid dissolution.[2]
-
Include a Positive Control: Use a known autotaxin inhibitor as a positive control to ensure your assay is performing as expected.
-
-
Possible Cause 2: High Protein Binding. this compound is known to have high plasma protein binding (>99.9% in human plasma). This can reduce the free concentration of the inhibitor available to interact with the target enzyme in assays containing serum or albumin.
-
Troubleshooting Steps:
-
Use a Serum-Free or Low-Serum Assay: If possible, perform initial characterization in a simplified buffer system or a cell-based assay with low serum concentrations to determine the baseline activity.
-
Account for Protein Binding: Be aware that the IC50 value may be higher in the presence of high concentrations of protein. This is an important consideration when comparing in vitro data with cell-based or in vivo results.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Typical) | >98% (e.g., 98.34%, 99.90%) | [1] |
| IC90 (ATX activity, mouse plasma) | 100 nM | [1][2] |
| IC50 (recombinant human ATX, FS-3 substrate) | 5.1 nM | [1][2] |
| IC50 (recombinant human ATX, 16:0-LPC substrate) | 4.5 nM | [1][2] |
| Solubility in DMSO | 90.0 mg/mL (195.0 mM) | [2] |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and columns.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 15-20 minutes to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or optimized based on the UV-Vis spectrum of this compound).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the identity of this compound by verifying its molecular weight.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same or a similar RP-HPLC method as described above.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Expected Mass: The exact mass of this compound (C27H28FN3O3) is 461.53. The expected protonated molecule [M+H]+ should be observed at m/z 462.5.
-
-
Sample Preparation: Prepare a 10-20 µg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analysis: Infuse the sample directly or inject it into the LC system. Confirm the presence of the expected [M+H]+ ion in the mass spectrum.
In Vitro Autotaxin (ATX) Enzyme Inhibition Assay
This protocol describes a method to assess the functional activity of this compound by measuring the inhibition of ATX.
-
Principle: This assay measures the hydrolysis of a synthetic fluorescent substrate, FS-3, by recombinant human ATX.
-
Materials:
-
Recombinant human ATX.
-
FS-3 substrate.
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0.
-
This compound stock solution in DMSO.
-
Black 96-well plates suitable for fluorescence measurements.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add recombinant human ATX to each well to a final concentration of approximately 4 nM.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FS-3 substrate to a final concentration of 1 µM.
-
Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore released from FS-3).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the quality control assessment of this compound.
Caption: The inhibitory action of this compound on the ATX-LPA signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Autotaxin Inhibitors: ONO-8430506 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis plays a significant role in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4] Its dysregulation is implicated in the progression of diseases such as cancer, idiopathic pulmonary fibrosis (IPF), and chronic inflammation, making ATX a compelling therapeutic target.[4][5][6]
This guide provides an objective comparison of ONO-8430506, a potent ATX inhibitor, with other notable inhibitors in development. The comparison is based on publicly available preclinical and clinical data, focusing on performance metrics, experimental validation, and the underlying signaling pathways.
The Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA in the extracellular space.[3] LPA then binds to at least six specific G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades such as RhoA, PI3K, and Ras/Raf.[3][7] This activation elicits a range of cellular responses that can contribute to disease pathogenesis.[1] ATX inhibitors block this pathway at its origin by preventing the synthesis of LPA.
Comparative Performance of Autotaxin Inhibitors
The following table summarizes the in vitro potency and development status of this compound and other selected ATX inhibitors. This compound demonstrates high potency, comparable to or exceeding that of other clinical-stage molecules.
| Inhibitor | Target | In Vitro Potency (IC50) | Assay Type / Substrate | Key Preclinical Findings | Clinical Status |
| This compound | ATX/ENPP2 | 4.5 nM[8][9] | Human ATX / 16:0-LPC | Decreased lung metastases by ~60% in a breast cancer model; enhanced antitumor effect of Paclitaxel.[8][10] | Preclinical[10] |
| 5.1 nM[8][9] | Human ATX / FS-3 | ||||
| 8.1 nM[10] | Human Plasma LysoPLD | ||||
| Ziritaxestat (GLPG1690) | ATX/ENPP2 | - | - | Increased efficacy of doxorubicin (B1662922) and radiotherapy in breast cancer models.[11][12] | Phase 3 trials for IPF terminated due to lack of efficacy.[13][14][15] |
| BBT-877 | ATX/ENPP2 | 6.9 nM[16] | ex vivo assay | Reduced lung fibrosis in preclinical animal models.[17] | Phase 1 completed; mild adverse events noted.[17] |
| BLD-0409 | ATX/ENPP2 | - | - | - | Phase 2 trials for IPF.[13] |
| PF-8380 | ATX/ENPP2 | - | - | Noted as a powerful ATX inhibitor.[9] | Preclinical |
Data not available is denoted by "-".
Pharmacokinetic Profile of this compound
This compound exhibits favorable pharmacokinetic properties across multiple species, including moderate to high oral bioavailability and long elimination half-lives, supporting its potential for in vivo applications.[8]
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | 51.6% | 71.1% | 30.8% |
| Terminal Half-Life (T½, hours) | 3.4 | 8.9 | 7.9 |
| Cmax (ng/mL) | 261 | 1670 | 63 |
| Oral Dose (mg/kg) | 1 | 1 | 1 |
| Intravenous Dose (mg/kg) | 0.3 | 0.3 | 0.3 |
Source: MedChemExpress, citing preclinical studies.[8]
Experimental Protocols and Workflows
The characterization of ATX inhibitors relies on robust enzymatic and cellular assays. Below are methodologies for two key experiments used to determine inhibitor potency.
In Vitro ATX Inhibition Assay (Colorimetric)
This assay provides a high-throughput method for screening potential ATX inhibitors using a chromogenic substrate.
Principle: The assay measures the ability of a compound to inhibit ATX-mediated cleavage of a synthetic substrate, bis-(p-nitrophenyl) phosphate, which releases the yellow-colored product p-nitrophenol.[18][19] The absorbance of this product is measured spectrophotometrically at 405-415 nm, and the reduction in signal in the presence of the test compound relative to a control indicates inhibitory activity.[18]
Methodology:
-
Reagent Preparation: Dilute assay buffer, reconstitute human recombinant ATX, test compounds (e.g., this compound), and a positive control inhibitor.
-
Plate Setup: Designate wells on a 96-well plate for 1) 100% initial activity (ATX + vehicle), 2) background (buffer only), and 3) test compound (ATX + inhibitor).
-
Incubation: Add 150 µL of diluted assay buffer, 10 µL of ATX enzyme, and 10 µL of the test inhibitor (or vehicle) to the appropriate wells.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Autotaxin substrate to all wells.[18]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[18]
-
Measurement: Read the absorbance at a wavelength between 405-415 nm using a plate reader.[18]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Plasma LysoPLD Activity Assay (LC-MS/MS)
This assay measures ATX activity in a more physiologically relevant matrix (plasma) by quantifying the formation of a natural LPA species from its LPC precursor.
Principle: Plasma, which contains endogenous ATX, is incubated with a specific LPC substrate (e.g., 16:0-LPC) in the presence and absence of an inhibitor.[8] The reaction is stopped, and lipids are extracted. The amount of the corresponding LPA product formed is then precisely quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: Obtain plasma samples. Prepare test compounds (e.g., this compound) at various concentrations.
-
Reaction Mixture: In a reaction tube, combine plasma, the test inhibitor (or vehicle), and buffer. Pre-incubate briefly.
-
Reaction Initiation: Add a specific LPC substrate (e.g., 16:0-LPC) to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding an acidic organic solvent (e.g., methanol/chloroform). This step also serves to precipitate proteins and extract lipids.
-
Quantification: Analyze the extracted lipid phase using LC-MS/MS to measure the concentration of the specific LPA product.
-
Data Analysis: Determine the IC50 value by plotting the reduction in LPA formation against the inhibitor concentration.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and therapeutic potential of autotaxin small molecule inhibitors: From bench to advanced clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. caymanchem.com [caymanchem.com]
A Comparative Analysis of ONO-8430506 and GLPG1690: Preclinical and Clinical Efficacy of Two Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent autotaxin (ATX) inhibitors: ONO-8430506 and GLPG1690 (ziritaxestat). While both compounds target the same enzyme, their development and evaluation have taken different paths, with GLPG1690 having been investigated for idiopathic pulmonary fibrosis (IPF) up to Phase 3 clinical trials, and this compound showing preclinical promise in oncology. This document aims to present the available data objectively to inform future research and development in the field of ATX inhibition.
Mechanism of Action: Targeting the Autotaxin-Lysophosphatidic Acid (LPA) Axis
Both this compound and GLPG1690 are inhibitors of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid that interacts with a variety of G protein-coupled receptors, leading to downstream effects such as cell proliferation, migration, and survival.[2] The ATX-LPA signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[1][2] By inhibiting ATX, both this compound and GLPG1690 aim to reduce the levels of LPA and thereby mitigate its pathological effects.
In Vitro Potency
Both molecules have demonstrated potent inhibition of ATX in in vitro assays.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Recombinant Human ATX/ENPP2 | FS-3 (fluorescent substrate) | 5.1 nM | |
| Recombinant Human ATX/ENPP2 | 16:0-LPC (natural substrate) | 4.5 nM | ||
| GLPG1690 | Human ATX | - | 131 nM | |
| Mouse ATX | - | 224 nM |
Preclinical Efficacy and Experimental Protocols
A direct comparison of the preclinical efficacy of this compound and GLPG1690 is challenging due to the different disease models in which they have been primarily studied. GLPG1690 has been extensively evaluated in models of fibrosis, particularly pulmonary fibrosis, while the available data for this compound is focused on oncology.
GLPG1690 in a Murine Model of Pulmonary Fibrosis
GLPG1690 has shown significant efficacy in the bleomycin-induced mouse model of pulmonary fibrosis.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Summary of Preclinical Efficacy Data for GLPG1690 in the Bleomycin Model
| Parameter | Treatment Group | Result | Reference |
| Ashcroft Score | GLPG1690 | Significant reduction compared to vehicle | |
| Collagen Content | GLPG1690 | Significant reduction compared to vehicle | |
| Gene Expression | GLPG1690 | Reversal of bleomycin-induced pro-fibrotic gene expression |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: GLPG1690 is typically administered orally, once or twice daily, starting at a specified time point after bleomycin administration (prophylactic or therapeutic regimen).
-
Efficacy Endpoints: At the end of the study period, lungs are harvested for analysis. Efficacy is assessed by:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and the severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Collagen Quantification: The total amount of collagen in the lung tissue is measured, often using a hydroxyproline (B1673980) assay.
-
Gene Expression Analysis: RNA is extracted from lung tissue to analyze the expression of pro-fibrotic and inflammatory genes.
-
This compound in a Murine Model of Breast Cancer
This compound has demonstrated anti-tumor and anti-metastatic effects in a syngeneic orthotopic mouse model of breast cancer (4T1).
Experimental Workflow: 4T1 Syngeneic Breast Cancer Model
Summary of Preclinical Efficacy Data for this compound in the 4T1 Model
| Parameter | Treatment Group | Result | Reference |
| Primary Tumor Growth | This compound (10 mg/kg/day) | Decreased initial tumor growth by ~60% | |
| Lung Metastasis | This compound (10 mg/kg/day) | Decreased the number of metastatic nodules by ~60% |
Experimental Protocol: 4T1 Syngeneic Breast Cancer Model
-
Animal Model: BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic.
-
Tumor Implantation: 4T1 cells are injected into the mammary fat pad of the mice to establish a primary tumor that spontaneously metastasizes to distant organs, including the lungs.
-
Treatment: this compound is administered orally via gavage.
-
Efficacy Endpoints:
-
Primary Tumor Growth: The size of the primary tumor is measured regularly with calipers.
-
Metastasis: At the end of the study, the lungs are harvested, and the number of metastatic nodules on the lung surface is counted.
-
Clinical Efficacy
To date, only GLPG1690 has progressed to clinical trials for a fibrotic indication.
GLPG1690 (Ziritaxestat) in Idiopathic Pulmonary Fibrosis (IPF)
GLPG1690 was evaluated in patients with IPF in the Phase 2 FLORA trial and the Phase 3 ISABELA 1 and 2 trials.
FLORA (Phase 2a)
The FLORA trial was an exploratory study that showed a stabilization of forced vital capacity (FVC) in patients treated with GLPG1690 for 12 weeks compared to a decline in the placebo group.
ISABELA 1 and 2 (Phase 3)
The identically designed ISABELA 1 and 2 trials were large-scale, randomized, placebo-controlled studies. Unfortunately, these trials were prematurely terminated due to a determination by an independent data monitoring committee that the benefit-risk profile of ziritaxestat (B607656) did not support continuing the studies. The primary endpoint, the rate of decline in FVC, was not met.
There is no publicly available clinical trial data for this compound for any indication at this time.
Summary and Conclusion
This compound and GLPG1690 are both potent inhibitors of autotaxin. GLPG1690 demonstrated promising preclinical efficacy in a mouse model of pulmonary fibrosis, which led to its clinical development for IPF. However, it ultimately failed to show efficacy in Phase 3 clinical trials. This compound has shown significant preclinical anti-tumor and anti-metastatic activity in a breast cancer model.
The lack of publicly available data for this compound in fibrosis models prevents a direct comparison of their anti-fibrotic efficacy. The divergent development paths of these two molecules highlight the challenges in translating preclinical findings, even with a clear mechanism of action, into clinical success. Future research on this compound in fibrotic diseases, or on next-generation autotaxin inhibitors, will be crucial to further understand the therapeutic potential of targeting the ATX-LPA pathway in these conditions. Researchers and drug developers should consider the lessons learned from the clinical development of GLPG1690 when designing future studies for this target class.
References
- 1. Inhibition of Wdr5 Attenuates Ang-II-Induced Fibroblast-to-Myofibroblast Transition in Cardiac Fibrosis by Regulating Mdm2/P53/P21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis | Semantic Scholar [semanticscholar.org]
ONO-8430506: A Comparative Guide to its Antitumor Effects in Diverse Cancer Models
ONO-8430506 is an orally bioavailable and potent small-molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is critically involved in cancer progression, promoting cell proliferation, migration, and resistance to therapy. This guide provides a comparative overview of the preclinical antitumor effects of this compound in various cancer types, presenting quantitative data and detailed experimental methodologies to support objective evaluation by researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the ATX-LPA Signaling Axis
This compound exerts its antitumor effects by inhibiting autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA) in the extracellular space. LPA, a bioactive lipid mediator, then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells and stromal cells within the tumor microenvironment.[2][3][4] This binding activates multiple downstream signaling pathways, including the Ras/Raf/MAPK, PI3K/Akt, and Rho/ROCK pathways, which are pivotal in driving cancer cell proliferation, survival, invasion, and metastasis.[5] By blocking ATX activity, this compound reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.
Antitumor Efficacy of this compound: A Multi-Cancer Perspective
Preclinical studies have demonstrated the antitumor activity of this compound, both as a monotherapy and in combination with standard-of-care chemotherapeutics, across different cancer types.
Breast Cancer
The most extensive research on this compound has been conducted in breast cancer models, where it has shown significant efficacy, particularly in enhancing the effects of paclitaxel (B517696).
Combination Therapy with Paclitaxel:
A pivotal study investigated the synergistic effect of this compound and paclitaxel in a mouse xenograft model using a human breast cancer cell line.[1] The combination therapy resulted in a marked enhancement of the antitumor effect compared to either agent alone.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| This compound | 30 mg/kg, oral, once daily | Not specified as monotherapy |
| Paclitaxel | 15 mg/kg, intravenous, once on day 1 | 58.8% |
| This compound + Paclitaxel | 30 mg/kg + 15 mg/kg | 91.2% |
| This compound + Paclitaxel | 100 mg/kg + 15 mg/kg | 95.5% |
Monotherapy and Metastasis:
In a syngeneic orthotopic mouse model of breast cancer, this compound monotherapy was shown to slow initial tumor growth and significantly limit lung metastasis.[1]
Thyroid Cancer
This compound has also demonstrated promising antitumor activity in preclinical models of thyroid cancer. Studies have reported a reduction in tumor volume by 50-60% and a decrease in the levels of several inflammatory mediators within the tumor microenvironment. This suggests that this compound can disrupt the inflammatory cycle that drives malignant progression in thyroid tumors.
Comparison with Other Autotaxin Inhibitors
This compound is one of several autotaxin inhibitors that have been evaluated in preclinical and clinical settings. A direct comparative study with other inhibitors in the same cancer models has not been published. However, a review of the available data for other prominent ATX inhibitors, such as IOA-289 and ziritaxestat (B607656) (GLPG1690), provides context for the therapeutic potential of this class of drugs.
| Autotaxin Inhibitor | Cancer Type(s) Studied (Preclinical) | Key Findings | Clinical Status |
| This compound | Breast, Thyroid | Enhances paclitaxel and doxorubicin (B1662922) efficacy; reduces tumor growth and metastasis. | Preclinical |
| IOA-289 | Pancreatic, Gastrointestinal, Breast | Monotherapy activity in inhibiting tumor growth and metastasis; modulates the tumor microenvironment. | Phase 1b clinical trial in pancreatic cancer (NCT05586516).[6][7][8][9] |
| Ziritaxestat (GLPG1690) | Lung Fibrosis (as a model for fibrotic diseases) | Primarily investigated for idiopathic pulmonary fibrosis (IPF). | Clinical trials for IPF were discontinued.[10][11][12][13][14] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
In Vivo Breast Cancer Xenograft Model (this compound + Paclitaxel)
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: Human breast cancer cell line (specific line as per the primary study).
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (oral administration).
-
This compound (30 mg/kg or 100 mg/kg, suspended in 0.5% methylcellulose, administered orally once daily).
-
Paclitaxel (15 mg/kg, administered intravenously once on the first day of treatment).
-
Combination of this compound and paclitaxel at the specified dosages.
-
-
Tumor Volume Measurement: Tumor size was measured with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study.
Conclusion
This compound is a potent autotaxin inhibitor with significant antitumor effects demonstrated in preclinical models of breast and thyroid cancer. Its ability to enhance the efficacy of standard chemotherapy, such as paclitaxel, highlights its potential as a valuable addition to current cancer treatment regimens. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in various oncology indications. The comparative data presented in this guide serves as a resource for researchers to objectively assess the performance of this compound and inform future drug development strategies targeting the ATX-LPA signaling pathway.
References
- 1. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iOnctura Presents Positive Clinical Data At ESMO-IO [globenewswire.com]
- 7. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Comparison of Autotaxin Inhibitors: ONO-8430506 vs. PF-8380
A detailed guide for researchers and drug development professionals on the preclinical profiles of two potent autotaxin inhibitors, ONO-8430506 and PF-8380.
This guide provides a comprehensive comparison of the preclinical data for two prominent autotaxin (ATX) inhibitors, this compound and PF-8380. Both molecules are potent inhibitors of ATX, a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.
Mechanism of Action
Both this compound and PF-8380 are inhibitors of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3][4][5] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[6][7][8][9] LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating a signaling cascade that influences cell proliferation, migration, survival, and angiogenesis.[9] By inhibiting ATX, both compounds reduce the production of LPA, thereby modulating these downstream cellular effects.[3][7][10] PF-8380 has been shown to bind directly to the active site of ATX.[10]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound and PF-8380.
In Vitro Potency
Both inhibitors demonstrate high potency in in vitro assays, with PF-8380 showing slightly lower IC50 values in isolated enzyme assays.
| Parameter | This compound | PF-8380 |
| Target | Autotaxin (ATX)/ENPP2 | Autotaxin (ATX) |
| IC50 (Human ATX, FS-3 assay) | 5.1 nM[1][11] | Not explicitly reported for human ATX with FS-3, but 1.16 nM for rat ATX with FS-3.[1][2] |
| IC50 (Human ATX, 16:0-LPC assay) | 4.5 nM[1][11] | 2.8 nM (isolated enzyme assay)[1][2][3][4][5] |
| IC50 (Human Whole Blood) | Not explicitly reported | 101 nM[1][2][3][4][5] |
| IC90 (Mouse Plasma) | 100 nM[1][4][6] | Not reported |
| IC50 (ATX from various species) | ~10 nM[1][11] | Not reported |
Preclinical Efficacy in In Vivo Models
Both compounds have demonstrated efficacy in various preclinical models, with this compound being primarily evaluated in oncology settings, particularly breast cancer, while PF-8380 has been studied in models of inflammation and glioblastoma.
| Model | Compound | Dosage and Administration | Key Findings |
| Syngeneic Orthotopic Mouse Breast Cancer Model | This compound | 10 mg/kg/day, gavage, for 21 days | Slowed initial tumor growth and reduced lung metastases by approximately 60%.[1] |
| Breast Cancer Model (with Paclitaxel) | This compound | 30 or 100 mg/kg | Enhanced the antitumor effect of Paclitaxel (B517696).[1] |
| Rat Air Pouch Inflammation Model | PF-8380 | 30 mg/kg, oral | Reduced inflammatory hyperalgesia and decreased LPA levels in plasma and inflamed tissues by over 95% within 3 hours.[1][7][12] |
| Murine Glioblastoma (GBM) Model | PF-8380 | 10 mg/kg (with radiation) | In combination with radiation, delayed tumor growth and decreased tumor vascularity.[1][13] |
Pharmacokinetic Properties
Both molecules exhibit moderate to good oral bioavailability in preclinical species.
| Parameter | This compound | PF-8380 |
| Oral Bioavailability | Rat: 51.6%, Dog: 71.1%, Monkey: 30.8%[1][6][11] | Rat: 43-83%[2][14] |
| Half-life (t1/2) | Rat: 3.4 h, Dog: 8.9 h, Monkey: 7.9 h (IV)[1][11] | Rat: 1.2 h (effective t1/2)[2][14] |
| Clearance | Rat: 8.2 mL/min/kg, Dog: 4.7 mL/min/kg, Monkey: 5.8 mL/min/kg (IV)[1][11] | Rat: 31 mL/min/kg (IV)[2][14] |
| Volume of Distribution (Vdss) | Rat: 1474 mL/kg, Dog: 1863 mL/kg, Monkey: 2275 mL/kg (IV)[1][11] | Rat: 3.2 L/kg (IV)[2][14] |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (General Protocol)
A common method to assess the in vitro potency of ATX inhibitors involves measuring the hydrolysis of a substrate, such as the synthetic fluorescent substrate FS-3 or the natural substrate lysophosphatidylcholine (LPC).
Caption: A generalized workflow for an in vitro autotaxin inhibition assay.
For the FS-3 assay, the increase in fluorescence upon cleavage of the substrate is measured. For the natural substrate assay, the amount of LPA produced is quantified, often by mass spectrometry.
In Vivo Tumor Model (General Protocol)
The in vivo efficacy of these compounds in oncology is typically evaluated in rodent tumor models.
Caption: A generalized workflow for an in vivo tumor model to evaluate anticancer agents.
Summary and Conclusion
Both this compound and PF-8380 are highly potent, orally bioavailable inhibitors of autotaxin with demonstrated preclinical activity. This compound has shown promise in preclinical models of breast cancer, particularly in its ability to reduce metastasis and enhance the efficacy of chemotherapy. PF-8380 has been characterized in models of inflammation and glioblastoma, where it effectively reduces LPA levels and demonstrates anti-inflammatory and radiosensitizing properties.
The choice between these two compounds for further research and development would likely depend on the specific therapeutic indication. The comprehensive preclinical data presented here provides a valuable resource for researchers in the fields of oncology, inflammation, and fibrosis to guide their future studies into the therapeutic potential of autotaxin inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 4. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. PF-8380 | PDE | TargetMol [targetmol.com]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
ONO-8430506: A Deep Dive into its Selectivity for Autotaxin (ENPP2)
ONO-8430506 is a highly potent and specific inhibitor of autotaxin (ATX), an enzyme also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Extensive searches for publicly available data on the cross-reactivity of this compound with other phosphodiesterase (PDE) families, such as PDE1 through PDE11, did not yield specific quantitative comparisons in the form of IC50 or Ki values. The available literature focuses primarily on the compound's high affinity for its intended target, ATX/ENPP2.
Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[3] this compound has been developed to target this pathway for potential therapeutic applications, notably in oncology.[2][3]
Potency against Autotaxin (ENPP2)
This compound demonstrates nanomolar potency in inhibiting the lysophospholipase D (LysoPLD) activity of human ATX/ENPP2. The inhibitory activity has been quantified using different experimental setups, consistently showing high affinity for its target.
| Target Enzyme | Substrate | IC50 (nM) | Reference |
| Recombinant Human ATX/ENPP2 | FS-3 (synthetic fluorescent substrate) | 5.1 | [1] |
| Recombinant Human ATX/ENPP2 | 16:0-LPC (natural substrate) | 4.5 | [1] |
| Recombinant and Plasma-derived ATX/ENPP2 | Not specified | ~10 | [1] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound action in the Autotaxin-LPA signaling pathway.
Experimental Protocol: Determining ATX/ENPP2 Inhibition
The inhibitory activity of this compound on ATX/ENPP2 is typically determined using an in vitro enzyme assay. The following is a generalized protocol based on commonly used methods for assessing ATX inhibition.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ATX/ENPP2.
Materials:
-
Recombinant human ATX/ENPP2 enzyme
-
This compound (or other test compounds)
-
Substrate:
-
FS-3 (a fluorogenic synthetic substrate) OR
-
Lysophosphatidylcholine (LPC) (a natural substrate)
-
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate salts and fatty acid-free BSA)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (fluorescence or other appropriate detection method)
Workflow:
The experimental workflow for determining the IC50 value is depicted below.
Caption: Experimental workflow for determining the IC50 of this compound against ATX.
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the assay buffer to achieve a range of test concentrations.
-
Assay Setup:
-
In the wells of a 96-well microplate, add a fixed amount of the recombinant human ATX/ENPP2 enzyme solution.
-
Add the various dilutions of this compound to the wells. Include control wells with vehicle (e.g., DMSO) only (for 0% inhibition) and wells without the enzyme (for background signal).
-
The plate is pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
The enzymatic reaction is initiated by adding the substrate (e.g., FS-3 or LPC) to all wells.
-
The plate is incubated for a specific duration, during which the enzyme converts the substrate.
-
-
Signal Detection:
-
If using the fluorescent substrate FS-3, the increase in fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
If using the natural substrate LPC, the product (LPA) can be quantified using methods such as mass spectrometry.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8430506: A Comparative Guide to its Synergistic Effects with Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
ONO-8430506, a potent and orally bioavailable inhibitor of autotaxin (ATX), has demonstrated significant promise in enhancing the efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapies, supported by preclinical experimental data. By inhibiting ATX, this compound blocks the production of lysophosphatidic acid (LPA), a signaling lipid implicated in tumor progression, metastasis, and resistance to cancer therapies. This mechanism of action suggests a broad potential for combination therapies aimed at overcoming chemoresistance and improving patient outcomes.
Synergistic Effects with Taxanes: Paclitaxel (B517696)
Preclinical studies have robustly demonstrated the synergistic anti-tumor effects of this compound in combination with the taxane (B156437) chemotherapy, paclitaxel, particularly in breast cancer models.
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition (TGI) | Metastasis Reduction | Animal Model | Cell Line | Reference |
| This compound (30 mg/kg) + Paclitaxel (20 mg/kg) | Significantly enhanced compared to Paclitaxel alone | Not Reported | Mouse Xenograft | MDA-MB-231 (Human Breast Cancer) | [1][2][3][4] |
| This compound (100 mg/kg) + Paclitaxel (20 mg/kg) | Significantly enhanced compared to Paclitaxel alone | Not Reported | Mouse Xenograft | MDA-MB-231 (Human Breast Cancer) | [1][2][3][4] |
Experimental Protocol: In Vivo Synergistic Study of this compound and Paclitaxel
Objective: To evaluate the in vivo efficacy of this compound in combination with paclitaxel on tumor growth in a human breast cancer xenograft model.
Animal Model: Female BALB/c nude mice.
Cell Line: MDA-MB-231 human breast cancer cells.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of PBS are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups:
-
Vehicle control
-
This compound (30 or 100 mg/kg, orally, once or twice daily)
-
Paclitaxel (20 mg/kg, intraperitoneally, once weekly)
-
This compound + Paclitaxel
-
-
Treatment Administration: this compound is administered orally, while paclitaxel is given via intraperitoneal injection according to the specified schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor weights are recorded at the end of the study.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.
Synergistic Effects with Anthracyclines: Doxorubicin (B1662922)
The combination of this compound with the anthracycline doxorubicin has also shown promising synergistic effects in preclinical breast cancer models, leading to reduced tumor growth and metastasis.[5][6]
Quantitative Data Summary
| Treatment Group | Tumor Growth Reduction | Metastasis Reduction (Lungs) | Animal Model | Cell Line | Reference |
| This compound + Doxorubicin | >70% | >70% | Orthotopic Mouse Model | 4T1 (Murine Breast Cancer) | [7] |
Experimental Protocol: In Vivo Synergistic Study of this compound and Doxorubicin
Objective: To assess the synergistic effect of this compound and doxorubicin on primary tumor growth and metastasis in a syngeneic orthotopic mouse model of breast cancer.
Animal Model: Female BALB/c mice.
Cell Line: 4T1 murine breast cancer cells.
Methodology:
-
Cell Culture: 4T1 cells are maintained in an appropriate culture medium.
-
Orthotopic Implantation: 1 x 10^5 4T1 cells in 50 µL of PBS are injected into the mammary fat pad of each mouse.
-
Treatment Initiation: Treatment is initiated when tumors become palpable.
-
Group Allocation: Mice are randomized into treatment groups:
-
Vehicle control
-
This compound
-
Doxorubicin
-
This compound + Doxorubicin
-
-
Treatment Administration: Dosing and schedule for this compound and doxorubicin are administered as per the study design.
-
Endpoint and Analysis: Primary tumor volume is monitored throughout the study. At the endpoint, primary tumors are excised and weighed. Lungs are harvested to count metastatic nodules. Statistical analysis is performed to compare the different treatment groups.
Potential Synergies with Other Chemotherapies: An Outlook Based on Other Autotaxin Inhibitors
While specific data on the combination of this compound with other classes of chemotherapies are limited, studies with other ATX inhibitors suggest a broad potential for synergistic interactions. The underlying mechanism of overcoming chemoresistance by inhibiting the ATX-LPA signaling axis is likely applicable to a wider range of cytotoxic agents.
Antimetabolites (Gemcitabine)
The ATX inhibitor IOA-289 (cambritaxestat) is currently in a Phase 1b clinical trial in combination with gemcitabine (B846) and nab-paclitaxel for metastatic pancreatic cancer.[8][9][10] Preclinical data for this combination showed promising anti-tumor activity.[11] This suggests that targeting the ATX-LPA pathway may also enhance the efficacy of antimetabolite chemotherapies.
Platinum-Based Agents (Cisplatin, Carboplatin) and Topoisomerase Inhibitors (Irinotecan, Etoposide)
Preclinical studies have shown that the combination of various inhibitors with platinum-based agents or topoisomerase inhibitors can lead to synergistic anti-tumor effects.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Although direct evidence for this compound is not yet available, the rationale for combining an ATX inhibitor with these agents is strong. The ATX-LPA axis is known to promote DNA damage repair and cell survival pathways, which are the primary targets of these chemotherapies. By inhibiting this protective signaling, this compound could potentially sensitize cancer cells to the cytotoxic effects of these drugs.
Mechanism of Synergy: The ATX-LPA Signaling Pathway
The synergistic effect of this compound with chemotherapies stems from its ability to disrupt the pro-survival signaling mediated by the ATX-LPA axis.
Caption: The ATX-LPA signaling pathway and points of intervention.
Chemotherapy induces cellular stress and DNA damage, which can, in some cases, lead to an upregulation of the ATX-LPA signaling axis as a survival mechanism. By inhibiting ATX with this compound, the production of pro-survival LPA is blocked, thereby preventing the activation of downstream pathways that mediate chemoresistance. This dual approach of inducing cell death with chemotherapy while simultaneously blocking survival signals with this compound leads to a synergistic anti-tumor effect.
Experimental Workflow for In Vivo Synergy Studies
The following diagram outlines a general workflow for conducting in vivo studies to evaluate the synergistic effects of this compound with other chemotherapies.
Caption: General experimental workflow for in vivo synergy studies.
Conclusion
This compound demonstrates significant synergistic anti-tumor activity when combined with paclitaxel and doxorubicin in preclinical models of breast cancer. The underlying mechanism, involving the inhibition of the pro-survival ATX-LPA signaling pathway, suggests a broad potential for combination with other classes of chemotherapeutic agents. Further preclinical studies are warranted to explore these combinations and to establish optimal dosing and scheduling. The ongoing clinical investigation of other ATX inhibitors in combination with chemotherapy underscores the therapeutic promise of this approach for a range of difficult-to-treat cancers.
References
- 1. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - this compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]
- 7. mdpi.com [mdpi.com]
- 8. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 9. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 10. Safety and clinical efficacy of IOA-289, a novel autotaxin inhibitor, plus gemcitabine and nab-paclitaxel (GnP) in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC). - ASCO [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. Early combined treatment with carboplatin and the MMP inhibitor, prinomastat, prolongs survival and reduces systemic metastasis in an aggressive orthotopic lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Irinotecan Synergistically Enhances the Antiproliferative and Proapoptotic Effects of Axitinib In Vitro and Improves Its Anticancer Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Irinotecan synergistically enhances the antiproliferative and proapoptotic effects of axitinib in vitro and improves its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carboplatin selectively induces the VEGF stress response in endothelial cells: Potentiation of antitumor activity by combination treatment with antibody to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of combination treatment and influence of schedule with irinotecan and amrubicin in human lung carcinoma cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Navitoclax augments the activity of carboplatin and paclitaxel combinations in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo disposition of irinotecan (CPT-11) and its metabolites in combination with the monoclonal antibody cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atezolizumab in combination with carboplatin and etoposide for heavily treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 215-SCLC extensive disease cARBOplatin and etoposide | eviQ [eviq.org.au]
- 26. Thymoquinone and cisplatin as a therapeutic combination in lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ONO-8430506 Versus First-Generation Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel autotaxin (ATX) inhibitor, ONO-8430506, against first-generation ATX inhibitors. The information presented herein is intended to support research and drug development efforts by offering a detailed comparison of potency, pharmacokinetics, and underlying mechanisms of action based on available preclinical data.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[2] The ATX-LPA signaling axis has been implicated in the pathology of various diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[2]
First-generation ATX inhibitors largely comprise lipid-like molecules and early small molecules developed prior to the elucidation of the ATX crystal structure. These pioneering compounds, while instrumental in validating ATX as a drug target, often exhibited limitations in terms of potency, selectivity, and pharmacokinetic properties. This compound represents a newer generation of ATX inhibitors designed for improved therapeutic potential.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of this compound and first-generation ATX inhibitors is typically evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. The following tables summarize the available IC50 data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency (IC50) of this compound and First-Generation ATX Inhibitors
| Inhibitor | Target | Assay Substrate | IC50 (nM) | Reference |
| This compound | Human ATX | FS-3 | 5.1 | [3] |
| Human ATX | 16:0-LPC | 4.5 | [3] | |
| Human Plasma | 16:0-LPC | 7.3 - 8.1 | [4] | |
| PF-8380 | Human ATX | Isolated Enzyme | 2.8 | |
| Rat ATX | FS-3 | 1.16 | ||
| Human Whole Blood | Endogenous | 101 | ||
| HA155 | Human ATX | LPC | 5.7 | [5] |
FS-3: a synthetic fluorescent substrate; LPC: Lysophosphatidylcholine (a natural substrate). Data for PF-8380 and HA155 are compiled from various sources and may not be directly comparable to this compound due to different assay conditions.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate are critical for its clinical success. This section compares the available pharmacokinetic parameters of this compound and the first-generation inhibitor PF-8380 in rats.
Table 2: Pharmacokinetic Parameters of this compound and PF-8380 in Rats
| Parameter | This compound | PF-8380 |
| Dose | 1 mg/kg (oral) | 1 mg/kg (IV), 1-100 mg/kg (oral) |
| Bioavailability (F%) | 51.6% | 43 - 83% |
| Cmax | 261 ng/mL | Dose-dependent |
| Tmax | Not specified | 0.5 h (for LPA reduction) |
| Half-life (t1/2) | 3.4 h | 1.2 h (effective) |
| Clearance (CL) | 8.2 mL/min/kg | 31 mL/min/kg |
| Volume of Distribution (Vd) | 1474 mL/kg | 3.2 L/kg |
Data for this compound and PF-8380 were obtained from studies in rats.[6] Direct comparison should be made with caution as experimental designs may have differed.
Signaling Pathways and Experimental Workflows
A clear understanding of the underlying biological pathways and experimental procedures is essential for researchers in this field.
ATX-LPA Signaling Pathway
Autotaxin converts extracellular LPC into LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell growth, proliferation, migration, and survival.
Caption: The ATX-LPA signaling pathway and points of inhibition.
Experimental Workflow: In Vitro ATX Inhibitor Screening
The following diagram illustrates a typical workflow for screening ATX inhibitors in vitro using a fluorescence-based assay.
Caption: A generalized workflow for in vitro ATX inhibitor screening.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (FS-3 Substrate)
This protocol is a generalized procedure for determining the in vitro potency of ATX inhibitors using the synthetic fluorescent substrate FS-3.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Dilute recombinant human ATX enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) and a reference inhibitor (e.g., HA155) in DMSO. Create a dilution series of the compounds in the assay buffer.
-
Prepare a solution of the FS-3 substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the diluted ATX enzyme to all wells except for the blank controls.
-
Add the diluted test compounds and reference inhibitor to their respective wells. Add DMSO vehicle to the control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
In Vitro Autotaxin Inhibition Assay (LPC Substrate)
This protocol outlines a common method for assessing ATX inhibition using the natural substrate lysophosphatidylcholine (LPC) and quantifying the choline (B1196258) product.
-
Reagent Preparation:
-
Prepare an assay buffer as described for the FS-3 assay.
-
Prepare ATX enzyme and inhibitor solutions as previously described.
-
Prepare a solution of LPC (e.g., 1-oleoyl-LPC) in the assay buffer.
-
Prepare a choline detection reagent mix containing choline oxidase, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well clear or black plate (depending on the detection method), add the assay buffer, ATX enzyme, and test compounds/inhibitors.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the LPC substrate solution.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the ATX reaction (e.g., by adding a potent inhibitor or by heat inactivation).
-
Add the choline detection reagent mix to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen HRP substrate.
-
Perform data analysis as described for the FS-3 assay to determine the IC50 values.
-
Conclusion
This compound demonstrates potent in vitro inhibition of autotaxin, with IC50 values in the low nanomolar range, comparable to or exceeding those of the first-generation inhibitor HA155 and showing significant potency over PF-8380 in whole blood assays. The pharmacokinetic profile of this compound in rats suggests favorable properties, including good oral bioavailability and a longer half-life compared to PF-8380, which may translate to a more sustained pharmacodynamic effect.
The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers seeking to evaluate and compare ATX inhibitors. This guide underscores the advancements made in the development of ATX inhibitors, with this compound representing a promising candidate for further investigation in diseases driven by the ATX-LPA signaling axis. Researchers are encouraged to consider the specific experimental conditions when comparing data from different sources and to utilize the detailed protocols as a starting point for their own investigations.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ONO-8430506: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like ONO-8430506 is a critical component of laboratory safety and regulatory compliance. While a publicly available Safety Data Sheet (SDS) with specific disposal instructions for this compound is not accessible, this guide provides essential, step-by-step information for its safe handling and disposal based on general best practices for research-grade chemical compounds.
It is imperative to obtain the compound-specific Safety Data Sheet (SDS) from your supplier, such as MedChemExpress, for complete and accurate safety and disposal information.
Immediate Safety and Handling Considerations
Before beginning any procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat or Gown |
| Closed-Toed Shoes |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
A generalized workflow for the proper disposal of this compound is outlined below. This should be adapted to comply with your institution's specific protocols.
Personal protective equipment for handling ONO-8430506
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of ONO-8430506, a potent, orally bioavailable autotaxin (ATX)/ENPP2 inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available for this research compound, a precautionary approach is essential. All procedures should be conducted under the assumption that the compound is highly potent and potentially hazardous.
Immediate Safety and Handling Precautions
This compound is intended for research use only.[1] Due to its potent biological activity, direct contact and aerosol generation must be strictly avoided. All handling of this compound, especially in its solid form, should occur within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Chemical-resistant gloves (Nitrile, double-gloving recommended)- Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparing Solutions | Primary: - Chemical-resistant gloves (Nitrile, double-gloving recommended)- Disposable gown or lab coat- Chemical splash goggles |
| General Laboratory Use of Solutions | Primary: - Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses with side shields |
Operational Plans: From Receipt to Disposal
A structured workflow is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored under the recommended conditions to ensure stability.
| Storage Condition | Duration |
| Powder | -20°C for up to 3 years |
| In Solvent | -80°C for up to 1 year |
Always refer to the supplier's specific storage instructions.
Solution Preparation
Detailed protocols for preparing solutions of this compound are available from suppliers. For instance, a stock solution in DMSO can be prepared at a concentration of 90.0 mg/mL (195.0 mM), where sonication may be required to aid dissolution.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, yielding a solution of at least 3.3 mg/mL (7.15 mM).[1] When preparing solutions, always add solvents sequentially and ensure the solution is clear before adding the next component.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.- Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container. |
| Liquid Waste (Solutions containing this compound) | - Collect in a labeled, leak-proof, and chemically compatible hazardous waste container.- Ensure the container is securely closed when not in use. |
| Contaminated PPE | - Remove carefully to avoid cross-contamination.- Dispose of in a designated hazardous waste stream as per institutional guidelines. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with the potent autotaxin inhibitor this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
